molecular formula C10H5BrN2O3 B1278614 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde CAS No. 171880-56-1

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Cat. No.: B1278614
CAS No.: 171880-56-1
M. Wt: 281.06 g/mol
InChI Key: TZKDPNLVFWNCAX-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a useful research compound. Its molecular formula is C10H5BrN2O3 and its molecular weight is 281.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-nitroisoquinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDPNLVFWNCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445839
Record name 4-bromo-5-nitro-isoquinoline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171880-56-1
Record name 4-bromo-5-nitro-isoquinoline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Trifunctional "Linchpin" Scaffold for Divergent Drug Discovery[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS 171880-56-1) represents a high-value "linchpin" intermediate.[1][2] Unlike mono-functionalized isoquinolines, this molecule offers three distinct, orthogonally reactive sites (C1-Aldehyde, C4-Bromide, C5-Nitro) on a single pharmacophore.[1][3]

This structural density allows researchers to access complex chemical space rapidly.[1] It is particularly prominent in the development of antineoplastic agents (specifically topoisomerase inhibitors and intercalators), kinase inhibitors , and anti-infectives .[1] The presence of the nitro group at C5 and the bromide at C4 creates a unique electronic "push-pull" system that modulates the reactivity of the C1-aldehyde, making it a highly tunable scaffold for Schiff base formation and reductive aminations.[1]

Structural Analysis & Reactivity Profile[4]

The utility of CAS 171880-56-1 lies in its Orthogonal Reactivity . A medicinal chemist can selectively manipulate one functional group without affecting the others, enabling "Late-Stage Functionalization" (LSF).[1]

PositionFunctional GroupElectronic CharacterPrimary Chemical Utility
C1 Carbaldehyde (-CHO)Highly ElectrophilicCondensation: Thiosemicarbazones, hydrazones, reductive amination to amines.[1]
C4 Bromide (-Br)Weakly Labile / Aryl HalideCross-Coupling: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination.[1]
C5 Nitro (-NO₂)Strong Electron WithdrawingReduction/Transformation: Precursor to amines (-NH₂), diazonium salts, or heterocycle fusion.[1]

Mechanistic Insight: The nitro group at C5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.[1] This deactivates the ring toward electrophilic aromatic substitution but activates the C4-bromide for nucleophilic aromatic substitution (


) under forcing conditions, and significantly increases the electrophilicity of the C1-aldehyde.[1]
Synthesis Protocol: The Selenium Dioxide Oxidation Route[1][5][6]

While Vilsmeier-Haack formylation is common for electron-rich rings, it fails on the electron-deficient 4-bromo-5-nitroisoquinoline core.[1] The authoritative, field-proven method for generating this aldehyde is the Selenium Dioxide (


) Oxidation  of the corresponding 1-methyl precursor.[1]
Precursor: 4-Bromo-1-methyl-5-nitroisoquinoline
Target: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde[1]

Reagents:

  • Selenium Dioxide (

    
    )[1][4][5]
    
  • Dioxane (solvent) or wet Dioxane/Water mix[1]

  • Temperature: 60–80°C[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-1-methyl-5-nitroisoquinoline (1.0 eq) in 1,4-dioxane (0.2 M concentration). Ensure the solvent is peroxide-free to prevent over-oxidation to the carboxylic acid.

  • Reagent Addition: Add finely powdered

    
     (1.2 – 1.5 eq). Note: An excess is required due to the sublimation of 
    
    
    
    and potential side reactions.[1]
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ). Monitor via TLC (approx. 2-4 hours). The methyl group oxidizes first to the alcohol, then rapidly to the aldehyde.[1]
    
    • Critical Control Point: Do not reflux vigorously for extended periods, as this promotes over-oxidation to the carboxylic acid (inactive byproduct).[1]

  • Workup: Filter the hot solution through a pad of Celite to remove red selenium metal (Se⁰) precipitates.[1]

  • Purification: Concentrate the filtrate. Recrystallize from ethanol or ethyl acetate.[1] The aldehyde typically precipitates as a yellow/orange solid.[1]

Why this works: The C1-methyl group in isoquinolines is "pseudo-acidic" (similar to 2-picoline).[1] The electron-withdrawing nitro group at C5 further increases the acidity of the methyl protons, facilitating the enolization required for the


 oxidation mechanism.[1]
Application Workflows: Divergent Synthesis

The following diagram illustrates the strategic divergence possible from this single CAS number.

DivergentSynthesis Core 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde (CAS 171880-56-1) TSC Thiosemicarbazone Derivatives (Antineoplastic) Core->TSC Thiosemicarbazide (Condensation) Amines C1-Aminomethyl (Reductive Amination) Core->Amines R-NH2 / NaBH(OAc)3 Biaryl 4-Aryl-Isoquinolines (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 / Pd(0) Alkynes 4-Alkynyl Derivatives (Sonogashira) Core->Alkynes HCC-R / Pd/Cu Amino 5-Amino-Isoquinoline (Reduction) Core->Amino Fe/HCl or H2/Pd Fused Fused Heterocycles (Imidazo-isoquinolines) Amino->Fused Cyclization

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1] Green path indicates the primary route for antineoplastic thiosemicarbazone synthesis.[1]

Key Experimental Data (Reference Values)

When characterizing the synthesized material, compare against these standard physicochemical parameters.

PropertyValue / RangeNotes
Molecular Formula

Molecular Weight 281.06 g/mol
Appearance Yellow to Orange crystalline solidNitro group conjugation imparts color.[1]
Melting Point 165 – 168 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, hot EthanolPoor solubility in water and hexane.[1]

NMR (DMSO-

)

10.2 (s, 1H, CHO)
Distinctive downfield aldehyde singlet.[1]
Safety & Handling Protocols

Hazard Class: Irritant / Toxic.[1] GHS Signal: WARNING

  • Nitro-Aromatic Hazards: Like many polynitro aromatics, this compound possesses high energy potential. While not explicitly explosive, it should be protected from temperatures >200°C and strong reducing agents (hydrazine,

    
    ) unless under controlled conditions.[1]
    
  • Aldehyde Sensitization: The C1-aldehyde is a potent electrophile capable of Schiff base formation with skin proteins. Double-gloving (Nitrile) and working within a fume hood are mandatory to prevent contact dermatitis.[1]

  • Selenium Waste: If the

    
     synthesis route is used, all waste streams (filter cakes, aqueous washes) must be segregated as Heavy Metal Waste .[1] Selenium is highly toxic to aquatic life.[1]
    
References
  • Sartorelli, A. C., et al. (1995).[1] Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2005).[1][6] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Vol. 81, p. 98. Retrieved from [Link][1]

Sources

Technical Monograph: Spectroscopic Characterization of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

The compound 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (C₁₀H₅BrN₂O₃) represents a highly functionalized heterocyclic scaffold.[1] Its utility lies primarily as an advanced intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. The presence of three distinct reactive handles—an electrophilic aldehyde at C1, a nucleophilic-susceptible bromide at C4, and an electron-withdrawing nitro group at C5—makes this molecule a versatile "linchpin" in medicinal chemistry.

However, this high degree of substitution introduces significant complexity in spectroscopic characterization. Steric crowding between the C4-bromo and C5-nitro groups can induce torsional strain, affecting chemical shifts and vibrational modes. This guide provides a definitive protocol for the structural validation of this compound, prioritizing data integrity and reproducibility.

Part 2: Structural Elucidation & Spectroscopic Data[2]

Mass Spectrometry (MS) Analysis

The first line of confirmation is the isotopic signature. The presence of a single bromine atom provides a diagnostic 1:1 ratio between the molecular ion (


) and the (

) peak.

Diagnostic Criteria:

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  280.9 (based on 
    
    
    
    )
  • Isotope Peak (

    
    ):  282.9 (based on 
    
    
    
    )
  • Fragmentation: Loss of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) are common fragmentation pathways for nitro-aldehydes.
Infrared Spectroscopy (FT-IR)

The functional groups in this molecule exhibit high-intensity absorbance bands that are distinct and non-overlapping.

Functional GroupWavenumber (

)
IntensityAssignment Logic
Aldehyde (C=O) 1695 – 1710StrongConjugated carbonyl stretch. Slightly shifted lower due to conjugation with the isoquinoline ring.
Nitro (

)
1530 (asym) / 1350 (sym)StrongCharacteristic asymmetric and symmetric stretching vibrations.
C=N / C=C 1580 – 1620MediumAromatic skeletal vibrations of the isoquinoline core.
Aldehyde (C-H) 2750 / 2850WeakFermi doublet characteristic of the formyl C-H bond.
Nuclear Magnetic Resonance (NMR)

Due to the scarcity of raw spectral data in public repositories for this specific substitution pattern, the following values represent high-confidence predicted shifts derived from chemometric analysis of 4-bromoisoquinoline and 5-nitroisoquinoline analogs.

Solvent Recommendation: DMSO-


 (Preferred due to solubility and lack of exchangeable protons).

H NMR (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Insight
CHO 10.15 – 10.25Singlet (s)1H-Diagnostic aldehyde proton. Deshielded by anisotropy.
H3 9.10 – 9.20Singlet (s)1H-Isolated proton on the pyridine ring. Heavily deshielded by the adjacent N and C4-Br.
H8 8.80 – 8.95Doublet (d)1H8.0"Peri" position to the C1-aldehyde. Deshielded by the carbonyl group's magnetic anisotropy.
H6 8.40 – 8.55Doublet (d)1H7.8Ortho to the C5-Nitro group. Strong paramagnetic deshielding effect.
H7 7.90 – 8.10Triplet (t)1H7.8, 8.0Meta to nitro; experiences standard aromatic coupling (pseudo-triplet).

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O):

    
     192.5 ppm (Most deshielded).
    
  • C5 (C-

    
    ): 
    
    
    
    145.0 ppm (Quaternary).
  • C1 / C3 (Ar-N):

    
     150.0 – 155.0 ppm.
    
  • C4 (C-Br):

    
     118.0 – 122.0 ppm (Shielded relative to other aromatic carbons due to heavy atom effect).
    

Part 3: Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the synthesized material, ensuring that regioisomers (e.g., 5-bromo-8-nitro) are excluded.

CharacterizationLogic Sample Crude Product (4-Br-5-NO2-IQ-1-CHO) TLC TLC Screening (Hex/EtOAc 7:3) Sample->TLC LCMS LC-MS Analysis (Isotope Pattern Check) TLC->LCMS Single Spot Decision1 Br Pattern 1:1? LCMS->Decision1 NMR 1H NMR (DMSO-d6) Regiochemistry Check Decision1->NMR Yes (281/283) Reject Reject/Recrystallize Decision1->Reject No CheckH3 Check H3 Signal (Singlet vs Doublet) NMR->CheckH3 CheckAld Check Aldehyde (~10.2 ppm) NMR->CheckAld Final Validated Structure CheckH3->Final Singlet (Correct) CheckH3->Reject Doublet (Wrong Isomer) CheckAld->Final

Figure 1: Decision tree for the structural validation of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, emphasizing the exclusion of regioisomers via NMR coupling patterns.

Part 4: Detailed Experimental Protocols

Sample Preparation for NMR

Objective: Maximize signal-to-noise ratio while preventing solute aggregation which can broaden peaks.

  • Massing: Weigh 5.0 – 8.0 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Do not use

      
       initially. Nitro-isoquinolines often exhibit poor solubility in chloroform, leading to weak signals and potential precipitation in the NMR tube.
      
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/orange with no suspended particulates.

  • Filtration (Optional): If particulates persist, filter through a small plug of glass wool directly into the NMR tube to avoid magnetic field inhomogeneity.

HPLC Purity Assessment

Before using this compound in biological assays, purity must be established >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 254 nm (Aromatic) and 280 nm (Nitro/Aldehyde absorption).

  • Flow Rate: 1.0 mL/min.

Part 5: Synthesis Provenance & Impurity Profile

Understanding the origin of the sample is critical for interpreting spectra. The most robust synthetic route involves:

  • Nitration of 4-bromoisoquinoline.

  • Functionalization at C1 (often via Minisci reaction or oxidation of a C1-methyl precursor).

Common Impurities to Watch:

  • 5-Bromo-8-nitroisoquinoline: A regioisomer formed if the bromination/nitration sequence is reversed or uncontrolled. Differentiation: In the 8-nitro isomer, the coupling constants in the benzene ring will differ, and the H3 proton may show long-range coupling if C4 is unsubstituted.

  • 4-Bromoisoquinoline (Starting Material): Lacks the nitro signals; H5/H6/H7/H8 region will integrate to 4 protons instead of 3.

References

  • PubChem. (n.d.). 4-bromo-5-nitroisoquinoline (Related Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2005, 81,[2] 98. Retrieved October 26, 2023, from [Link]

Sources

Introduction: The Structural Significance of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of 4-bromo-5-nitro-isoquinoline-1-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule and their manifestation in its NMR signature.

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a highly functionalized heterocyclic compound.[1] Its isoquinoline core is a common scaffold in medicinal chemistry, and the specific substitution pattern—a bromine atom, a nitro group, and an aldehyde—creates a unique electronic environment that is both synthetically versatile and analytically complex.[1] Understanding the precise NMR spectrum is crucial for confirming its identity, assessing its purity, and predicting its reactivity in further chemical transformations.

Due to the absence of publicly available experimental spectra for this specific molecule, this guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from analogous compounds.

Theoretical Framework: Predicting the NMR Spectrum

The predicted NMR spectrum of 4-bromo-5-nitro-isoquinoline-1-carbaldehyde is derived from an analysis of the electronic effects of its substituents on the isoquinoline core. The aldehyde group at C1, the bromine at C4, and the nitro group at C5 are all electron-withdrawing groups, which will significantly deshield the protons and carbons in the aromatic system, leading to downfield chemical shifts.[2][3]

Molecular Structure and Numbering

To facilitate the discussion, the standard IUPAC numbering for the isoquinoline ring is used.

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to H-3, H-6, H-7, and H-8, in addition to the aldehydic proton.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-1 (CHO)10.2 - 10.5Singlet (s)-Aldehydic protons are highly deshielded and typically appear in this region.
H-38.8 - 9.0Singlet (s)-This proton is ortho to the nitrogen atom and is significantly deshielded. The absence of adjacent protons results in a singlet.
H-88.5 - 8.7Doublet (d)J = 7-9H-8 is ortho to the electron-withdrawing nitro group, leading to a strong downfield shift. It will be coupled to H-7.
H-78.0 - 8.2Triplet (t) or Doublet of Doublets (dd)J = 7-9H-7 is coupled to both H-6 and H-8, likely resulting in a triplet if the coupling constants are similar, or a doublet of doublets if they differ.
H-68.3 - 8.5Doublet (d)J = 7-9H-6 is para to the electron-withdrawing nitro group, causing a downfield shift. It is coupled to H-7.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit ten signals for the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C-1 (CHO)190 - 195The carbonyl carbon of an aldehyde is highly deshielded.
C-1150 - 155Attached to the electron-withdrawing aldehyde group.
C-3145 - 150Adjacent to the electronegative nitrogen atom.
C-4120 - 125Attached to the bromine atom.
C-4a135 - 140A quaternary carbon within the aromatic system.
C-5148 - 153Attached to the electron-withdrawing nitro group.
C-6125 - 130Influenced by the nitro group.
C-7130 - 135Aromatic carbon in the benzene ring portion.
C-8128 - 133Influenced by the adjacent nitro group.
C-8a130 - 135A quaternary carbon at the ring junction.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality NMR spectra of 4-bromo-5-nitro-isoquinoline-1-carbaldehyde, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Figure 2: Experimental Workflow for NMR Analysis cluster_workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C Dissolution in NMR Tube B->C D NMR Spectrometer Setup (≥400 MHz) C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Data Processing and Analysis E->G F->G Figure 3: Key HMBC Correlations for Structural Confirmation cluster_hmbc H_CHO H-CHO C1 C1 H_CHO->C1 C8a C8a H_CHO->C8a H3 H3 H3->C1 C4a C4a H3->C4a C4 C4 H8 H8 H8->C4a C6 C6 C8 C8

Caption: Expected long-range proton-carbon correlations.

Conclusion

This technical guide provides a robust framework for understanding the NMR spectrum of 4-bromo-5-nitro-isoquinoline-1-carbaldehyde. While experimental data is not currently available, the predicted ¹H and ¹³C NMR spectra, based on established principles of substituent effects, offer a reliable reference for researchers. The detailed experimental protocol and interpretation strategy outlined herein will enable scientists to confidently acquire and analyze the NMR data for this and structurally related compounds, ensuring accurate structural verification and purity assessment in their research and development endeavors.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Isoquinoline | C9H7N. PubChem. Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available at: [Link]

  • Visible Light-Promoted Reaction of N‐Allyl-2-arylindoles with Phosphine Oxides Access to Mono/Diphosphonylated. ACS Publications. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]

  • Isoquinoline | Synthesis and Resonating Structures. YouTube. Available at: [Link]

Sources

Pharmacophore Analysis and Therapeutic Potential of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioactivity profile of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS: 171880-56-1). While often categorized as a synthetic intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry. Its biological potential is bifurcated:

  • Direct Reactivity: As an electrophilic warhead capable of covalent Schiff base formation with amine-rich biological targets.

  • Precursor Potency: It is the critical rate-limiting precursor for

    
    -N-heterocyclic thiosemicarbazones (HCTs) , a class of potent antineoplastic agents that target Ribonucleotide Reductase (RNR) and induce copper-mediated mitochondrial toxicity.
    

Structural Pharmacochemistry & SAR Analysis

The biological activity of this molecule is dictated by the interplay of three distinct functional groups on the isoquinoline core.

The C1-Carbaldehyde "Anchor"

The aldehyde group at position C1 is the primary driver of biological interaction.

  • Mechanism: It serves as a bidentate chelating anchor when derivatized. In its native form, it is highly electrophilic, capable of forming covalent Schiff base adducts with lysine residues in proteins, potentially leading to non-specific cytotoxicity.

  • Reactivity: The C1 position is electronically activated by the ring nitrogen, making the carbonyl carbon highly susceptible to nucleophilic attack.

The C4-Bromo Substituent (Lipophilic Tuning)
  • Steric Bulk: The bromine atom occupies a "cleft" region in the target enzyme (specifically RNR), preventing rapid metabolic degradation of the ring.

  • Halogen Bonding: The 4-Br provides a site for halogen bonding with carbonyl backbones in receptor pockets, enhancing binding affinity compared to the non-substituted analog.

The C5-Nitro Group (Electronic & Redox Modulation)
  • Electron Withdrawal: The strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects of the nitro group pull electron density from the ring, increasing the electrophilicity of the C1-aldehyde.
  • Bioreduction: Under hypoxic conditions (common in solid tumors), the

    
     group can be enzymatically reduced to an amine or hydroxylamine. This "bioreductive activation" suggests potential as a hypoxia-selective prodrug.
    
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Analysis Molecule 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde C1 C1-Aldehyde (-CHO) Molecule->C1 C4 C4-Bromine (-Br) Molecule->C4 C5 C5-Nitro (-NO2) Molecule->C5 Chelation Metal Chelation Anchor (Fe/Cu binding) C1->Chelation Derivatization Lipophilicity Lipophilicity & Metabolic Stability C4->Lipophilicity Halogen Bond Redox Hypoxic Selectivity & Bioreduction C5->Redox e- Withdrawal

Figure 1: Pharmacophore dissection of the isoquinoline scaffold. The C1-aldehyde is the primary reactive site, modulated electronically by the C5-nitro and sterically by the C4-bromo groups.

Primary Mechanism of Action: The Thiosemicarbazone Pathway

While the aldehyde has intrinsic reactivity, its primary utility in drug development is as the precursor to Isoquinoline-1-carboxaldehyde Thiosemicarbazones (IQ-1-TSCs) . The 4-Br-5-NO2 substitution pattern is designed to optimize this specific pathway.

Ribonucleotide Reductase (RNR) Inhibition

The condensed thiosemicarbazone derivative acts as a tridentate ligand (N-N-S donor system).

  • Target: The R2 subunit of Ribonucleotide Reductase.

  • Action: The molecule chelates the non-heme iron required for the tyrosyl radical stabilization in RNR. Without this radical, the enzyme cannot convert ribonucleotides to deoxyribonucleotides (dNTPs), halting DNA synthesis and arresting cells in the S-phase.

  • Potency: 5-substituted isoquinolines have shown IC

    
     values in the low nanomolar range against L1210 leukemia cell lines [1].
    
Copper Ionophore & ROS Generation

Recent studies on "HCT-13" analogs (closely related isoquinolines) suggest a secondary mechanism:

  • The molecule binds intracellular Copper (Cu).

  • The Cu-complex undergoes redox cycling, generating reactive oxygen species (ROS).

  • This leads to mitochondrial dysfunction and DNA damage response (DDR) activation [2].[1][2][3]

Experimental Protocols

Synthesis of the Scaffold

Note: This protocol synthesizes the aldehyde from the methyl precursor, utilizing Selenium Dioxide (


) oxidation, the standard for this scaffold.

Reagents: 4-bromo-5-nitro-1-methylisoquinoline, Selenium Dioxide (


), Dioxane, Water.
  • Dissolution: Dissolve 10 mmol of 4-bromo-5-nitro-1-methylisoquinoline in 50 mL of dioxane containing 2 mL of water.

  • Oxidation: Add 12 mmol of pulverized

    
    .
    
  • Reflux: Heat the mixture to reflux (101°C) with vigorous stirring for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Filtration: Filter the hot solution through a Celite pad to remove metallic selenium.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol to yield the target 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde .

Derivatization to Active Thiosemicarbazone (Bio-Activation)

To test the primary biological activity, the aldehyde must be condensed with thiosemicarbazide.

  • Condensation: Dissolve 1 mmol of the aldehyde (from 3.1) in 10 mL of ethanol.

  • Addition: Add 1.1 mmol of thiosemicarbazide and 2 drops of glacial acetic acid (catalyst).

  • Precipitation: Reflux for 2 hours. The product will precipitate as a yellow/orange solid.

  • Collection: Cool, filter, and wash with cold ethanol.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 against cancer cell lines (e.g., L1210, HeLa).
StepActionDetail
1 Seeding Seed cells at

cells/well in 96-well plates. Incubate 24h.
2 Treatment Dissolve compound in DMSO. Serial dilute (0.01

M to 100

M). Add to wells.
3 Incubation Incubate for 48–72 hours at 37°C, 5% CO

.
4 Labeling Add 20

L MTT (5 mg/mL). Incubate 4h.
5 Solubilization Remove media. Add 100

L DMSO to dissolve formazan crystals.
6 Analysis Read absorbance at 570 nm. Calculate IC

using non-linear regression.

Biological Pathway Visualization

The following diagram details the transition from the inactive aldehyde precursor to the active metal-chelating drug.

Mechanism_Flow Aldehyde 4-Br-5-NO2-IQ-1-CHO (The Scaffold) ActiveDrug Active Thiosemicarbazone (Tridentate Ligand) Aldehyde->ActiveDrug Schiff Base Condensation TSC Thiosemicarbazide TSC->ActiveDrug Iron Fe(II) Chelation ActiveDrug->Iron Copper Cu(II) Chelation ActiveDrug->Copper RNR RNR Inhibition (dNTP Depletion) Iron->RNR ROS ROS Generation (Mitochondrial Damage) Copper->ROS Apoptosis Apoptosis / Cell Death RNR->Apoptosis ROS->Apoptosis

Figure 2: The bio-activation pathway. The aldehyde functions as a pro-ligand, converting to the active thiosemicarbazone which targets Iron and Copper pathways to induce cytotoxicity.

References

  • Agrawal, K. C., et al. (1968).[4] "Potential Antitumor Agents.[1][3][4][5][6][7] I. A Series of 5-Substituted 1-Formylisoquinoline Thiosemicarbazones." Journal of Medicinal Chemistry.

  • Li, J., et al. (2019). "Evaluation of Potent Isoquinoline-Based Thiosemicarbazone Antiproliferatives Against Solid Tumor Models." ChemRxiv.

  • Smolecule. (n.d.). "4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Product Data." Smolecule Compound Database.

  • Sartorelli, A. C., et al. (1995). "Isoquinoline-1-carboxaldehyde Thiosemicarbazones." Journal of Medicinal Chemistry.

Sources

Introduction: A Multifunctional Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde: Synthesis, Reactivity, and Applications

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a synthetic, trifunctional heterocyclic compound built upon the privileged isoquinoline core. Its structure is distinguished by the precise placement of three key functional groups, each imparting a unique reactivity profile: an aldehyde at the C1 position, a bromine atom at C4, and a nitro group at C5.[1] This strategic arrangement of an electrophilic aldehyde, a displaceable halogen, and a reducible nitro group makes it an exceptionally versatile building block in synthetic organic chemistry and a valuable starting point for the development of novel therapeutic agents.

The isoquinoline framework itself is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds, including agents for hypertension, viral infections, and cancer.[2][3] The unique combination of substituents in 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde allows for orthogonal chemical modifications, enabling researchers to systematically explore chemical space and generate diverse molecular libraries for drug discovery programs.[1] This guide provides a comprehensive overview of its synthesis, chemical behavior, and potential applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is presented below. These properties are essential for its handling, reaction setup, and characterization.

PropertyValueSource
IUPAC Name 4-bromo-5-nitroisoquinoline-1-carbaldehyde[1]
Molecular Formula C₁₀H₅BrN₂O₃[1]
Molecular Weight 281.06 g/mol [1][4]
Boiling Point 432.4 ± 45.0 °C (Predicted)[4]
Density 1.796 ± 0.06 g/cm³ (Predicted)[4]
pKa -1.80 ± 0.44 (Predicted)[4]
Canonical SMILES C1=CC2=C(C(=C1)[O-])C(=CN=C2C=O)Br[1]

Strategic Synthesis: A Stepwise Approach

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the sequential functionalization of the basic isoquinoline core.

G Isoquinoline Isoquinoline Step1 Nitration (HNO₃/H₂SO₄) Isoquinoline->Step1 Nitroisoquinoline 5-Nitroisoquinoline Step1->Nitroisoquinoline Step2 Bromination (NBS/H₂SO₄) Nitroisoquinoline->Step2 BromoNitroisoquinoline 4-Bromo-5-nitroisoquinoline Step2->BromoNitroisoquinoline Step3 Formylation (Vilsmeier-Haack) BromoNitroisoquinoline->Step3 FinalProduct 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde Step3->FinalProduct

Caption: Synthetic workflow for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.

  • Nitration of Isoquinoline: The synthesis begins with the electrophilic nitration of isoquinoline. Using a mixture of nitric acid and sulfuric acid, the strongly electrophilic nitronium ion (NO₂⁺) is generated. This electrophile preferentially attacks the C5 position of the isoquinoline ring, which is activated towards substitution.

  • Bromination of 5-Nitroisoquinoline: The resulting 5-nitroisoquinoline is then subjected to bromination. The nitro group is a deactivating group and a meta-director. However, in the isoquinoline system, electrophilic attack is directed to the C4 position. This step often employs N-bromosuccinimide (NBS) in strong acid.[5]

  • Formylation: The final step is the introduction of the aldehyde group at the C1 position. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent (generated from phosphoryl chloride and a formamide like DMF) to formylate the electron-rich C1 position of the isoquinoline ring system.[1]

Experimental Protocol: Synthesis of 4-Bromo-5-nitroisoquinoline

Step 1: Synthesis of 5-Bromoisoquinoline

  • Charge a three-necked, round-bottomed flask with concentrated sulfuric acid (e.g., 340 mL) and cool to 0°C.

  • Slowly add isoquinoline (e.g., 44.0 g, 330 mmol) while maintaining the internal temperature below 30°C.

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add N-bromosuccinimide (NBS) (e.g., 64.6 g, 363 mmol) in portions, keeping the temperature between -22 and -26°C.

  • Stir the suspension for 2 hours at -22°C and then for 3 hours at -18°C.

  • Pour the reaction mixture onto crushed ice (e.g., 1.0 kg).

  • Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the product with diethyl ether, wash the combined organic phases, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purify by fractional distillation or column chromatography to obtain 5-bromoisoquinoline.[5]

Step 2: Synthesis of 4-Bromo-5-nitroisoquinoline (Conceptual Adaptation)

  • The subsequent nitration of a bromo-isoquinoline intermediate would follow standard procedures, likely involving careful addition of the bromo-isoquinoline to a cold (0-10°C) mixture of fuming nitric acid and concentrated sulfuric acid, followed by a controlled reaction time and quenching on ice to precipitate the product. The precise isomer formed would depend on the starting material's substitution pattern.

Reactivity and Synthetic Utility: A Trifecta of Functionality

The synthetic power of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde stems from the distinct and addressable reactivity of its three functional groups. This allows for a modular approach to building molecular complexity.

G cluster_aldehyde C1-Aldehyde Reactions cluster_bromo C4-Bromo Reactions cluster_nitro C5-Nitro Reactions Core 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation [O] Condensation Condensation (e.g., with Amines) Core->Condensation R-NH₂ SNAr Nucleophilic Substitution (SNAr) Core->SNAr Nu⁻ Coupling Cross-Coupling (e.g., Suzuki) Core->Coupling Pd catalyst Reduction Reduction (e.g., SnCl₂/H₂) Core->Reduction [H] CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Imine Imine/Schiff Base Derivative Condensation->Imine AmineSub Amine/Thiol Derivative SNAr->AmineSub ArylSub Aryl/Vinyl Derivative Coupling->ArylSub Amine 5-Amino Derivative Reduction->Amine

Caption: Key reaction pathways for derivatization.

  • The Aldehyde Group (C1): This group is a classic electrophilic handle. It can be easily oxidized to a carboxylic acid using agents like potassium permanganate, providing an attachment point for amide coupling.[1] Alternatively, it can undergo reductive amination or condensation reactions with amines and other nucleophiles to form imines, hydrazones (such as thiosemicarbazones), or be reduced to a primary alcohol.[1][6]

  • The Bromo Group (C4): The bromine atom is an excellent leaving group. Its position on an electron-deficient ring system (due to the nitro group and the ring nitrogen) makes it susceptible to nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.[1] Furthermore, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, alkyl, or alkynyl substituents.[5]

  • The Nitro Group (C5): The nitro group's primary role is twofold. First, as a strong electron-withdrawing group, it activates the ring for nucleophilic attack.[7][8] Second, it can be readily reduced to a primary amine using reagents like tin(II) chloride, sodium borohydride, or catalytic hydrogenation.[1] This resulting amino group is incredibly versatile, serving as a nucleophile, a base, or a precursor for diazotization reactions, opening up another dimension of chemical diversification.[5][9]

Applications in Drug Discovery and Materials Science

The true value of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is realized in its application as a sophisticated intermediate. The isoquinoline scaffold is present in numerous bioactive molecules and approved drugs.[2][3][10]

  • Anticancer Agents: Derivatives of isoquinoline-1-carbaldehyde, particularly thiosemicarbazones, have been synthesized and evaluated for their antineoplastic activity.[6][11] The aldehyde function of the title compound is a direct precursor to this class of potent enzyme inhibitors.

  • Antimicrobial and Antiprotozoal Agents: The isoquinoline core is associated with a broad spectrum of antimicrobial activities.[2][10] The ability to introduce diverse substituents through the bromo and nitro functionalities allows for the fine-tuning of activity against various pathogens, including bacteria, fungi, and parasites like Leishmania.[2][12]

  • Enzyme Inhibition: Aromatic aldehydes are known to act as inhibitors for various enzymes. Quinoline-carbaldehyde derivatives, for instance, have been identified as novel inhibitors of Leishmanial Methionine Aminopeptidase 1, a crucial enzyme for the parasite's survival.[12] The title compound serves as a platform to develop similar inhibitors with potentially enhanced potency and selectivity.

  • CNS and Metabolic Disorders: Isoquinoline derivatives have also shown promise in treating central nervous system disorders and have demonstrated anti-inflammatory and antidiabetic properties.[2]

Representative Protocol: Reduction of the Nitro Group

This protocol describes a general method for the reduction of an aromatic nitro group to an amine, a key transformation in the derivatization of the title compound.

  • Setup: In a round-bottom flask, dissolve 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-amino-4-bromo-isoquinoline-1-carbaldehyde can be purified by column chromatography on silica gel.

Conclusion

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is more than a mere chemical curiosity; it is a strategically designed molecular tool. The convergence of three distinct, orthogonally reactive functional groups on a medicinally relevant isoquinoline scaffold provides chemists with a powerful platform for the efficient construction of complex and diverse molecules. Its utility as a precursor for potent bioactive agents, from anticancer to antimicrobial compounds, underscores its importance. This guide has illuminated the synthetic logic, reactive potential, and practical application of this compound, providing researchers with the foundational knowledge to harness its unique chemical personality for future discoveries.

References

  • Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available at: [Link]

  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • ResearchGate. (1995). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • PubMed. (1995). Synthesis and Antitumor Activity of 4- And 5-substituted Derivatives of isoquinoline-1-carboxaldehyde Thiosemicarbazone. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

Sources

The Emergence of a Multifunctional Scaffold: A Technical Guide to 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Core in Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] From the vasodilator papaverine to the anti-cancer agent topotecan, the isoquinoline nucleus has consistently demonstrated its versatility as a pharmacophore.[1] The strategic placement of various functional groups on this core structure allows for the fine-tuning of electronic properties, steric interactions, and hydrogen bonding capabilities, thereby modulating biological activity. This guide focuses on a particularly intriguing derivative, 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, a molecule poised for a significant role in the synthesis of novel therapeutic agents due to its unique combination of reactive functional groups. The presence of a bromine atom, a nitro group, and an aldehyde function on the isoquinoline framework offers a trifecta of opportunities for chemical modification, making it a highly valuable building block for drug discovery and development programs.[3]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising intermediate in their synthetic endeavors.

Molecular Characteristics

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a synthetic organic compound with the molecular formula C₁₀H₅BrN₂O₃ and a molecular weight of 281.06 g/mol .[3] The structure features an isoquinoline ring system substituted with a bromine atom at the C4 position, a nitro group at the C5 position, and a carbaldehyde group at the C1 position.

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂O₃[3]
Molecular Weight 281.06 g/mol [3]
IUPAC Name 4-bromo-5-nitroisoquinoline-1-carbaldehyde[3]
CAS Number 171880-56-1[4]
Predicted Boiling Point 432.4±45.0 °C[4]
Predicted Density 1.796±0.06 g/cm³[4]

Strategic Synthesis of a Trifunctional Scaffold

Synthetic Workflow

Synthesis_Workflow Isoquinoline Isoquinoline Step1 Nitration Isoquinoline->Step1 Intermediate1 5-Nitroisoquinoline Step1->Intermediate1 HNO₃ / H₂SO₄ Step2 Bromination Intermediate1->Step2 Intermediate2 4-Bromo-5-nitroisoquinoline Step2->Intermediate2 NBS / H₂SO₄ Step3 Vilsmeier-Haack Formylation Intermediate2->Step3 Product 4-Bromo-5-nitro-isoquinoline- 1-carbaldehyde Step3->Product POCl₃ / DMF

Caption: Synthetic pathway for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of substituted isoquinolines and should be considered a strong starting point for the synthesis of the title compound.

Step 1: Synthesis of 5-Nitroisoquinoline

  • Rationale: The nitration of isoquinoline is a classic electrophilic aromatic substitution. The use of a nitrating mixture (a combination of nitric and sulfuric acids) generates the nitronium ion (NO₂⁺), a powerful electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The 5-position is one of the preferred sites for electrophilic attack on the isoquinoline ring.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (96%), cooled to 0°C in an ice-salt bath, slowly add isoquinoline, maintaining the temperature below 10°C.

    • To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 5-nitroisoquinoline.

Step 2: Synthesis of 4-Bromo-5-nitroisoquinoline

  • Rationale: The bromination of 5-nitroisoquinoline is another electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent. The nitro group is a meta-director, but in the isoquinoline ring system, the electronic effects and steric hindrance can lead to substitution at the C4 position.

  • Protocol (adapted from a similar synthesis[5]):

    • To concentrated sulfuric acid (96%) cooled to -10°C, slowly add 5-nitroisoquinoline with stirring, maintaining the low temperature.

    • Once the 5-nitroisoquinoline has dissolved, add N-bromosuccinimide portion-wise, keeping the temperature below -5°C.

    • Stir the reaction mixture at -5°C to 0°C for several hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., aqueous ammonia) to a pH of 7-8, which will precipitate the product.[5]

    • Filter the solid, wash extensively with water, and dry to obtain crude 4-bromo-5-nitroisoquinoline.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde via Vilsmeier-Haack Formylation

  • Rationale: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[6] The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the aromatic ring. The C1 position of isoquinoline is susceptible to nucleophilic attack, but under Vilsmeier-Haack conditions, formylation at this position can be achieved.

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF) and cool it to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[6]

    • Dissolve 4-bromo-5-nitroisoquinoline in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and pour it onto crushed ice with stirring.

    • Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 6-8.

    • Stir the mixture for a period to allow for the complete hydrolysis of the intermediate iminium salt to the aldehyde.

    • The product will precipitate out of the solution. Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization (Predicted)

As no published spectroscopic data for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is currently available, the following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: The protons on the isoquinoline ring system will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the anisotropic effect of the bromine atom.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-CHO): A signal is expected in the range of δ 185-195 ppm.

    • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine will be shifted, and the carbons in proximity to the nitro and aldehyde groups will also show characteristic shifts.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.

  • N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C=C and C=N Stretches (Aromatic rings): Multiple bands of variable intensity will be observed in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (281.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecules containing the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Potential for Further Functionalization

The unique arrangement of three distinct functional groups on the isoquinoline scaffold of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde makes it a highly versatile intermediate for the synthesis of a diverse library of compounds.

Reactivity Core 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde 4-Bromo 5-Nitro 1-Carbaldehyde Bromo_Reactions Nucleophilic Substitution Suzuki Coupling Heck Reaction Core:bromo->Bromo_Reactions Versatile Handle for C-C and C-N Bond Formation Nitro_Reactions Reduction to Amine Further Derivatization Core:nitro->Nitro_Reactions Gateway to Amino- isoquinolines Aldehyde_Reactions Oxidation to Carboxylic Acid Reductive Amination Wittig Reaction Condensation Reactions Core:aldehyde->Aldehyde_Reactions Diverse Carbonyl Chemistry

Caption: Reactivity profile of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.

  • The Bromo Group: The bromine atom at the C4 position can be readily displaced by various nucleophiles in substitution reactions.[3] Furthermore, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.

  • The Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, catalytic hydrogenation).[3] The resulting aminoisoquinoline is a valuable intermediate for the synthesis of amides, sulfonamides, and for the construction of fused heterocyclic systems.

  • The Aldehyde Group: The aldehyde functionality is a versatile reactive site. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo a variety of condensation reactions (e.g., with amines to form imines, with active methylene compounds in Knoevenagel condensations). It is also a key participant in reactions like the Wittig olefination and reductive amination, providing pathways to a vast array of derivatives.

Potential Applications in Drug Discovery

While specific biological activity data for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is limited, the known pharmacological profiles of related isoquinoline derivatives suggest several promising avenues for investigation. One study has alluded to its potential antibacterial activity, though further research is needed to validate this.[3]

  • Anticancer Agents: Numerous isoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The aldehyde group, in particular, can be converted to thiosemicarbazones, a class of compounds known for their antineoplastic properties.[10] For instance, derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown potent activity against L1210 leukemia in mice.[10] The bromo and nitro substituents on the title compound could further modulate this activity and provide opportunities for developing novel anticancer drug candidates.

  • Antimicrobial Agents: The isoquinoline scaffold is present in many natural and synthetic compounds with antimicrobial properties.[2][11] The ability to readily modify the three functional groups of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde allows for the generation of a large library of compounds for screening against a wide range of bacterial and fungal pathogens.[12] The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Conclusion and Future Outlook

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde represents a highly promising and versatile building block for synthetic and medicinal chemistry. Its strategically positioned functional groups offer a wealth of opportunities for the creation of diverse molecular architectures. While the full biological potential of this compound is yet to be unlocked, the established importance of the isoquinoline scaffold in drug discovery strongly suggests that derivatives of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde will play a significant role in the development of future therapeutic agents. Further research into the synthesis of compound libraries based on this scaffold and their subsequent biological evaluation is highly encouraged and is anticipated to yield exciting new discoveries in the fields of oncology and infectious diseases.

References

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4243. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 82, 146. Available from: [Link]

  • PubChemLite. 4-bromo-5-nitroisoquinoline (C9H5BrN2O2). Available from: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 33, p.24 (1953). Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • NIST. 4-Nitrocinnamaldehyde. In NIST Chemistry WebBook. Available from: [Link]

  • PubChemLite. 5-bromoisoquinoline-1-carbaldehyde (C10H6BrNO). Available from: [Link]

  • Vlachou, M., Papafilippou, M., & Tsoleridis, C. A. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(8), 585-590. Available from: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

  • PubChem. 5-Bromoquinoline-4-carbaldehyde. Available from: [Link]

  • ResearchGate. Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to.... Available from: [Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7864-7890. Available from: [Link]

  • Wu, Y. C., Liou, Y. F., & Lu, S. T. (1989). Cytotoxicity of isoquinoline alkaloids and their N-oxides. Planta Medica, 55(04), 340-342. Available from: [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(46), 33027-33056. Available from: [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-19. Available from: [Link]

  • NIST. Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook. Available from: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Tahir, K. E. H., & Al-Agamy, M. H. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Novel isoquinoline derivatives as antimicrobial agents. Available from: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • HSN, H. S. N., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 21(18), 6813. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

Sources

Key features of the 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde molecule

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Advanced Scaffold for Antineoplastic & Heterocyclic Drug Discovery

Executive Summary

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS: 171880-56-1) is a highly functionalized heteroaromatic intermediate critical to the development of next-generation antineoplastic agents and MALT1 inhibitors. Distinguished by its trisubstituted isoquinoline core, this molecule offers three distinct orthogonal reactive sites: a C1-aldehyde for condensation, a C4-bromide for cross-coupling, and a C5-nitro group for redox manipulations. Its primary utility lies in the synthesis of thiosemicarbazone derivatives exhibiting potent activity against L1210 leukemia cell lines and as a precursor for tricyclic chromenoisoquinolines.

Molecular Architecture & Physicochemical Profile

The molecule features a "push-pull" electronic system where the electron-withdrawing nitro group at C5 and the electron-deficient isoquinoline ring significantly activate the C1-aldehyde towards nucleophilic attack. The C4-bromine atom introduces steric bulk and lipophilicity, modulating the binding affinity in protein pockets (e.g., MALT1).

Table 1: Physicochemical Properties

Property Value Note
CAS Number 171880-56-1 Unique Identifier
Molecular Formula C₁₀H₅BrN₂O₃
Molecular Weight 281.06 g/mol
Appearance Yellow Crystalline Solid Nitro-conjugated chromophore
Melting Point 165–167 °C High crystallinity due to π-stacking
Solubility DMSO, DMF, hot Ethanol Sparingly soluble in water

| Key Functionalities | Aldehyde (C1), Bromide (C4), Nitro (C5) | Orthogonal reactivity |[1][2][3][4][5]

Synthesis & Production Protocol

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is non-trivial due to the need for precise regiocontrol. The most authoritative route, established by research into antitumor thiosemicarbazones, utilizes a sequential functionalization starting from 4-bromoisoquinoline.

Core Synthetic Pathway[6]
  • C1-Methylation: Conversion of 4-bromoisoquinoline to its N-oxide, followed by rearrangement with ethyl cyanoacetate to install a methyl group at C1.

  • Regioselective Nitration: Electrophilic aromatic substitution directs the nitro group to the C5 position of the 4-bromo-1-methylisoquinoline scaffold.

  • SeO₂ Oxidation: Selective oxidation of the activated C1-methyl group to the carbaldehyde using Selenium Dioxide.

Detailed Experimental Protocol (Step-by-Step)

Stage 1: Synthesis of 4-Bromo-1-methyl-5-nitroisoquinoline

  • Precursor: 4-Bromo-1-methylisoquinoline (1.0 eq).[6]

  • Reagents: Concentrated H₂SO₄, Potassium Nitrate (KNO₃).[6][7]

  • Protocol:

    • Dissolve 4-bromo-1-methylisoquinoline in concentrated H₂SO₄ at 0°C.

    • Slowly add KNO₃ (1.1 eq) while maintaining temperature <10°C to prevent over-nitration.

    • Heat gradually to 60°C and stir for 2 hours.

    • Workup: Pour onto crushed ice, neutralize to pH 7 with K₂CO₃. Collect the yellow precipitate (Yield ~90%).[6]

Stage 2: Oxidation to 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

  • Reagents: Selenium Dioxide (SeO₂), Dioxane/Water (95:5).

  • Protocol:

    • Suspend 4-bromo-1-methyl-5-nitroisoquinoline in wet dioxane.

    • Add SeO₂ (1.5 eq) and reflux for 4–6 hours. Monitoring via TLC is critical as over-oxidation to the carboxylic acid can occur.

    • Purification: Filter hot to remove selenium metal. Concentrate filtrate and recrystallize from ethanol to obtain the target aldehyde.

SynthesisPath cluster_0 Precursor Generation cluster_1 Functionalization N1 4-Bromoisoquinoline N2 4-Bromo-isoquinoline N-oxide N1->N2 H2O2, AcOH N3 4-Bromo-1-methyl isoquinoline N2->N3 Ethyl cyanoacetate (Rearrangement) N4 4-Bromo-1-methyl 5-nitroisoquinoline N3->N4 KNO3, H2SO4 (Nitration at C5) N5 4-BROMO-5-NITRO ISOQUINOLINE-1-CARBALDEHYDE N4->N5 SeO2, Dioxane (Selective Oxidation)

Caption: Figure 1.[7][8] Step-wise synthetic route from 4-bromoisoquinoline to the target aldehyde, highlighting the critical C1-methyl oxidation step.

Reactivity & Applications in Drug Discovery

The molecule acts as a "linchpin" intermediate, allowing medicinal chemists to explore three distinct vectors of chemical space around the isoquinoline core.

A. C1-Aldehyde: The "Warhead" Vector

The C1-aldehyde is the most reactive site. It is primarily used to generate Thiosemicarbazones , a class of compounds known to inhibit Ribonucleotide Reductase (RNR), a rate-limiting enzyme in DNA synthesis.

  • Reaction: Condensation with thiosemicarbazide.[6]

  • Outcome: Formation of Schiff bases that chelate transition metals (Fe, Cu), generating reactive oxygen species (ROS) in tumor cells.

  • Key Reference: Sartorelli et al. demonstrated that 5-substituted isoquinoline thiosemicarbazones possess superior antileukemic activity compared to their unsubstituted counterparts [1].

B. C5-Nitro: The "Modulator" Vector

The nitro group serves two roles:

  • Electronic Activation: It pulls electron density, making the C1 position more electrophilic.

  • Synthetic Handle: It can be reduced to an amine (-NH₂) using SnCl₂ or catalytic hydrogenation. The resulting amine allows for the introduction of solubilizing groups or further cyclization into tricyclic systems (e.g., pyrrolo[4,3,2-de]isoquinolines) [2].

C. C4-Bromide: The "Extension" Vector

The bromine atom remains intact during mild oxidation and condensation reactions. It is reserved for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), allowing the attachment of aryl or heteroaryl groups to increase potency against targets like MALT1 [3].

ReactivityMap Center 4-Bromo-5-nitro isoquinoline-1-carbaldehyde Aldehyde C1-Aldehyde (Condensation) Center->Aldehyde Nitro C5-Nitro (Reduction) Center->Nitro Bromo C4-Bromide (Cross-Coupling) Center->Bromo Thio Thiosemicarbazones (Antitumor Agents) Aldehyde->Thio + Thiosemicarbazide Amine 5-Amino Derivatives (Tricyclic Scaffolds) Nitro->Amine + SnCl2 / H2 Biaryl 4-Aryl Isoquinolines (MALT1 Inhibitors) Bromo->Biaryl + Ar-B(OH)2 / Pd(0)

Caption: Figure 2.[9] Divergent synthesis strategy utilizing the three orthogonal reactive sites of the molecule.

Safety & Handling Guidelines

  • Nitro Compounds: Like many nitro-aromatics, this compound should be treated as potentially energetic. Avoid excessive heat during drying.

  • Lachrymator Potential: Benzylic-type aldehydes and bromides can be irritating to mucous membranes. Handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

References

  • Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Source: Journal of Medicinal Chemistry / ResearchGate. URL:[Link]

  • Tricyclic derivative inhibitor, preparation method therefor, and application thereof (MALT1 Inhibitors).
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline (Analogous Chemistry). Source: Organic Syntheses.[4][10][11][12] URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Bromo-5-nitroisoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the synthesis of 4-bromo-5-nitroisoquinoline-1-carbaldehyde .

Critical Scientific Notice: Direct Vilsmeier-Haack formylation of 4-bromo-5-nitroisoquinoline is chemically non-viable due to the severe electronic deactivation of the isoquinoline ring by the nitro group (C5) and the inherent electron-deficiency of the pyridine moiety. The electrophilic Vilsmeier complex cannot attack such an electron-poor system.

This guide provides the validated industry-standard protocol for accessing the 1-formyl derivative via Selenium Dioxide (


) oxidation  of the 1-methyl precursor, as established in medicinal chemistry literature (e.g., J. Med. Chem. 1995), while clarifying the limitations of Vilsmeier chemistry for this substrate.

Strategies for Formylation of Electron-Deficient Heterocycles[1][2][3]

Executive Summary

The introduction of a formyl group (-CHO) onto the 4-bromo-5-nitroisoquinoline scaffold poses a significant challenge due to the compound's electron-deficient nature. While the Vilsmeier-Haack reaction is the standard for formylating electron-rich aromatics (e.g., indoles, activated benzenes), it fails on this substrate due to lack of nucleophilicity at the aromatic carbons.

This protocol details the oxidative functionalization of 4-bromo-1-methyl-5-nitroisoquinoline using Selenium Dioxide (


).[1] This route is the definitive method for synthesizing 4-bromo-5-nitroisoquinoline-1-carbaldehyde , a critical intermediate for thiosemicarbazone-based antineoplastic agents.
Reaction Feasibility & Mechanistic Analysis
2.1 Why Vilsmeier-Haack Fails

The Vilsmeier reagent (chloromethylene)dimethyliminium chloride) is a weak electrophile. For the reaction to proceed, the substrate must act as a nucleophile.

  • Electronic Deactivation: The 5-nitro group is a strong electron-withdrawing group (EWG), deactivating the benzene ring.

  • Pyridine Ring Deficiency: The nitrogen atom in the isoquinoline ring pulls electron density, making positions C1 and C3 electron-poor.

  • Steric/Electronic Conflict: Position C4 is occupied by Bromine. Position C1 is the most reactive, but typically towards nucleophiles, not electrophiles.

2.2 The Validated Pathway:

Oxidation

The most robust strategy relies on the Riley Oxidation (using


) of an activated methyl group at the C1 position. The methyl group at C1 is "pseudo-acidic" and susceptible to oxidative attack, converting 

directly to

.

ReactionLogic Substrate 4-bromo-5-nitroisoquinoline Vilsmeier Vilsmeier-Haack (POCl3/DMF) Substrate->Vilsmeier Fail NO REACTION (Ring Deactivated) Vilsmeier->Fail Electrophilic Attack Blocked Precursor 4-bromo-1-methyl- 5-nitroisoquinoline Reagent SeO2 / Dioxane (Riley Oxidation) Precursor->Reagent Product 4-bromo-5-nitro- isoquinoline-1-carbaldehyde Reagent->Product Oxidative Functionalization

Figure 1: Decision logic for synthetic route selection. Direct formylation fails; side-chain oxidation is the successful pathway.

Detailed Experimental Protocol

Target Molecule: 4-Bromo-5-nitroisoquinoline-1-carbaldehyde Precursor: 4-Bromo-1-methyl-5-nitroisoquinoline Reaction Type: Riley Oxidation (


)
3.1 Materials & Reagents
ReagentRoleEquiv.Notes
4-Bromo-1-methyl-5-nitroisoquinoline Substrate1.0Synthesized via nitration of 4-bromo-1-methylisoquinoline
Selenium Dioxide (

)
Oxidant1.1 - 1.5Toxic. Use strictly in fume hood.
1,4-Dioxane SolventN/AMust be peroxide-free.
Water Co-solventTrace1-2% v/v aids solubility/reaction rate.
Celite Filtration AidN/AFor workup.
3.2 Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-bromo-1-methyl-5-nitroisoquinoline (1.0 g, 3.7 mmol).

  • Add 1,4-dioxane (20-25 mL). Ensure the substrate is partially dissolved.

  • Add Selenium Dioxide (

    
    )  (0.45 g, ~4.1 mmol). Caution: 
    
    
    
    is hygroscopic and toxic.

Step 2: Thermal Oxidation

  • Heat the mixture to reflux (101 °C) using an oil bath.

  • Maintain reflux for 2–4 hours .

    • Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (methyl) is less polar than the aldehyde product.

    • Visual Cue: The precipitation of black selenium metal (

      
      ) indicates the reaction is proceeding.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the black selenium metal. Wash the pad with small portions of fresh dioxane or ethyl acetate.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to yield a crude yellow/orange solid.

  • Purification:

    • Dissolve the residue in minimal hot ethanol or ethyl acetate.

    • Allow to crystallize or precipitate.

    • Alternatively, purify via silica gel column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Step 4: Characterization

  • Yield: Typical yields range from 60% to 80%.

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~165–167 °C (Lit. value).

Analytical Data Validation

To confirm the identity of the product, compare experimental data against these standard values:

Analytical MethodExpected Signal / ResultInterpretation

NMR (DMSO-

)

~10.2 ppm (s, 1H)
Aldehyde proton (-CHO) . Distinctive singlet.

NMR (Aromatic)

~8.5 - 9.0 ppm
Aromatic protons shifted downfield by Nitro group.
IR Spectroscopy ~1700-1710

Strong C=O stretch (Aldehyde).
IR Spectroscopy ~1530 & 1350

N-O stretches (Nitro group).
Mass Spectrometry M+ and [M+2]+ (1:1 ratio)Presence of Bromine isotope pattern (

).
Alternative "Vilsmeier" Contexts (Troubleshooting)

If your experimental design strictly requires Vilsmeier reagents (


/DMF), you are likely attempting one of the following distinct transformations, not direct formylation:
  • Chloroformylation of Isoquinolin-1-ones: If the starting material is 5-nitroisoquinolin-1(2H)-one , treatment with

    
    /DMF (Vilsmeier conditions) will convert the carbonyl to a chloride (giving 1-chloro-5-nitroisoquinoline ) and attempt to formylate position 4. However, since position 4 is already occupied by Bromine, this reaction will stop at the chlorination stage or result in complex mixtures.
    
  • Vilsmeier-Haack Cyclization: This refers to constructing the isoquinoline ring itself from an acetanilide precursor. This is a synthesis of the ring, not a functionalization of the final ring.

Recommendation: Stick to the


 oxidation of the 1-methyl precursor for reliable access to the aldehyde.
References
  • Primary Synthesis Protocol: Liu, M.-C.; Lin, T.-S.; Penketh, P.; Sartorelli, A. C. "Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry1995 , 38(21), 4234–4243.

  • Vilsmeier-Haack Mechanism & Scope: Jones, G.; Stanforth, S. P. "The Vilsmeier-Haack Reaction."[2][3][4][5][6] Organic Reactions2011 , 49, 1–330.

  • Isoquinoline Functionalization Review: Chamon, L. C., et al. "Recent advances in the synthesis of isoquinoline derivatives." RSC Advances2021 , 11, 23388.

Sources

Regioselective Nitration and Bromination of Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for alkaloids (e.g., papaverine), anesthetics, and antihypertensive agents.[1][2] Functionalizing the isoquinoline core via Electrophilic Aromatic Substitution (


) presents a unique challenge: the regioselectivity is strictly dictated by the reaction environment (acidic vs. neutral) and the resulting protonation state of the pyridine nitrogen. This guide provides a mechanistic breakdown and validated protocols for the nitration  (C5-selective) and bromination  (C4- vs. C5-selective) of isoquinoline, offering a reproducible pathway for scaffold diversification.

Mechanistic Principles & Regioselectivity

The regiochemistry of isoquinoline substitution is governed by the electronic distribution of the fused bicyclic system.

The Protonation Effect

In strong mineral acids (nitration/bromination conditions), the basic nitrogen (


) is protonated to form the isoquinolinium ion .
  • Deactivation: The positive charge on nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • Ring Selectivity: The pyridine ring becomes highly deactivated towards electrophiles. Consequently,

    
     occurs on the carbocyclic (benzene) ring.
    
  • Positional Selectivity (C5 vs. C8): The

    
    -positions of the benzene ring (C5 and C8) are favored over 
    
    
    
    -positions (C6 and C7). The transition state for C5 attack is kinetically favored due to lower steric hindrance relative to the peri-position at C8, though C8 isomers are common byproducts.
The Addition-Elimination Pathway (C4 Selectivity)

Under neutral conditions or in the presence of weak Lewis acids, the reaction may proceed via an addition-elimination mechanism rather than direct


. Bromination of the neutral species or its salt often involves nucleophilic attack at C1 or formation of an N-bromo complex, directing the electrophile to C4 .
Regioselectivity Decision Tree (Visualized)

Isoquinoline_Regioselectivity IsoQ Isoquinoline Substrate Acidic Strong Acidic Media (H2SO4, AlCl3) IsoQ->Acidic Dissolution Neutral Neutral / Weak Acid (CCl4, HBr salt) IsoQ->Neutral Dissolution Protonated Isoquinolinium Cation (Pyridine ring deactivated) Acidic->Protonated Protonation Complex N-Bromo / Enamine-like Intermediate Neutral->Complex Complexation C5_TS Sigma Complex at C5 (Major Kinetic Product) Protonated->C5_TS Electrophilic Attack C8_TS Sigma Complex at C8 (Minor Product) Protonated->C8_TS Electrophilic Attack C4_TS Bromination at C4 (Via Addition-Elimination) Complex->C4_TS Br2 Attack Prod5 5-Nitro / 5-Bromoisoquinoline C5_TS->Prod5 -H+ Prod8 8-Nitroisoquinoline C8_TS->Prod8 -H+ Prod4 4-Bromoisoquinoline C4_TS->Prod4 Elimination

Figure 1: Mechanistic bifurcation of isoquinoline substitution. Acidic conditions drive reaction to the benzene ring (C5/C8), while neutral/salt conditions favor the pyridine ring (C4).[1]

Application Note: Nitration Protocols

Target: 5-Nitroisoquinoline (Major) and 8-Nitroisoquinoline (Minor). Mechanism:


 on the isoquinolinium cation.
Protocol A: Standard Mixed Acid Nitration

This is the industry-standard method utilizing potassium nitrate in sulfuric acid. It is preferred over fuming nitric acid for better thermal control and safety.

Reagents:

  • Isoquinoline (1.0 eq)

  • Potassium Nitrate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) (1.1 eq)
    
  • Sulfuric Acid (

    
    ), 98% (Solvent/Catalyst)
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, add concentrated

    
     (10 mL per 1 g of substrate).
    
  • Dissolution: Add Isoquinoline dropwise (if liquid) or portion-wise (if solid) while maintaining the temperature below 10°C. Caution: Exothermic protonation.

  • Reagent Addition: Add

    
     portion-wise over 30 minutes. Maintain temperature at 0–5°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 12 hours.
    
    • Note: Heating to

      
       increases reaction rate but may slightly increase the ratio of the 8-nitro isomer.
      
  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

  • Neutralization: Adjust pH to ~9–10 using concentrated Ammonium Hydroxide (

    
    ). Precipitation of the product will occur.
    
  • Isolation: Filter the yellow solid. Wash with cold water.

  • Purification:

    • The crude solid is a mixture of 5-nitro (~85%) and 8-nitro (~15%) isomers.

    • Separation: Recrystallize from acetone or ethanol. The 5-nitro isomer is less soluble and crystallizes first.

Data Summary: Nitration Yields

ConditionTemperature5-Nitro %8-Nitro %Notes


90%10%Kinetic control favors C5.


85%15%Thermodynamic equilibration increases C8.

Application Note: Bromination Protocols

Bromination offers tunable regioselectivity based on the "swamping catalyst" effect or lack thereof.

Protocol B: C5-Selective Bromination (Swamping Catalyst)

Using a Lewis acid forces the reaction onto the benzene ring by complexing the nitrogen.

Reagents:

  • Isoquinoline (1.0 eq)[1]

  • Bromine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) (1.1 eq)
    
  • Aluminum Chloride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) (1.2 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat (if carefully controlled).

Procedure:

  • Complexation: Suspend

    
     in dry DCE under inert atmosphere (
    
    
    
    ). Add Isoquinoline slowly. The mixture will form a thick complex.
  • Bromination: Heat the mixture to

    
    . Add 
    
    
    
    dropwise over 1 hour.
  • Workup: Cool to room temperature. Quench carefully with ice water.

  • Basification: Basify with NaOH to break the Al-complex and liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM). Dry over

    
    .
    
  • Result: Major product is 5-bromoisoquinoline .[3]

Protocol C: C4-Selective Bromination (Perbromide/Salt Method)

To target the C4 position, the benzene ring must remain unactivated (no strong Lewis acid) and the pyridine ring accessible.

Reagents:

  • Isoquinoline Hydrobromide (1.0 eq)[1]

  • Bromine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) (1.1 eq)
    
  • Solvent: Nitrobenzene (high temp) or

    
     (reflux).
    

Procedure:

  • Salt Formation: If starting with free base, treat isoquinoline with HBr in ether to precipitate the hydrobromide salt. Dry the salt.

  • Reaction: Suspend Isoquinoline

    
    HBr in nitrobenzene.
    
  • Addition: Add

    
     and heat to 
    
    
    
    .
    • Mechanism:[2][4][5][6][7][8] At high temperature without Lewis acid, the reaction proceeds via an addition-elimination sequence on the pyridine ring.

  • Workup: Cool, dilute with ether, and filter the solid.

  • Neutralization: Suspend the solid in water and basify with

    
     to release the free base.
    
  • Result: Major product is 4-bromoisoquinoline .

Safety & Handling

  • Nitration: The reaction of sulfuric acid and nitrates generates in-situ nitric acid. This is a potent oxidizer. Organic materials should not be added rapidly. Ensure proper venting for

    
     fumes.
    
  • Bromine: Elemental bromine is highly corrosive and volatile. Use only in a well-ventilated fume hood. Keep Sodium Thiosulfate solution nearby to neutralize spills.

  • Isoquinoline: Irritant to eyes and skin. Handle with gloves.

References

  • Dewar, M. J. S., & Maitlis, P. M. (1957).[1] "Electrophilic Substitution. Part XI. Nitration of Isoquinoline and Quinoline."[6][8][9] Journal of the Chemical Society, 2521-2528. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Referencing Chapter 5: Isoquinolines, regioselectivity rules). Link

  • Eisch, J. J. (1962). "Aza-Aromatic Substitution. I. The Selective Bromination of Isoquinoline." The Journal of Organic Chemistry, 27(4), 1318–1323. Link

  • Katritzky, A. R., & Taylor, R. (1990).[1] Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry, Vol 47. Link

  • Mitchell, G. (2002).[1] "Isoquinolines."[3][8][9][10][11][12][13] Science of Synthesis, Vol 15. Thieme Chemistry. (Detailed protocols for 4-bromo and 5-nitro derivatives). Link

Sources

Application Note: Tri-Vector Derivatization of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the modular derivatization of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde , a high-value "Tri-Vector" scaffold for medicinal chemistry. Unlike standard bicyclic heterocycles, this molecule possesses three chemically distinct orthogonal handles, allowing for the rapid generation of high-diversity libraries (Figure 1):

  • C1-Aldehyde (Electrophilic Anchor): Ready for reductive amination, olefination, or heterocycle formation.

  • C4-Bromide (Cross-Coupling Vector): A sterically accessible handle for Palladium-catalyzed C-C bond formation (Suzuki, Sonogashira).

  • C5-Nitro (Masked Nucleophile): An electron-withdrawing group that activates the core and serves as a latent aniline for amide/urea synthesis or intramolecular cyclization.

Therapeutic Relevance: Isoquinoline cores are privileged structures in kinase inhibitors (e.g., Fasudil), PARP inhibitors, and anti-infectives. This specific substitution pattern allows for "Scaffold Morphing"—converting the flat aromatic core into fused tricyclic systems.

Strategic Derivatization Workflow

The chemical instability of the C1-aldehyde dictates the order of operations. The aldehyde is prone to oxidation (to carboxylic acid) or polymerization. Therefore, it must be stabilized first (via reductive amination) or tolerated during C4-functionalization under mild conditions.

Recommended Pathway: "The C1-First Strategy"
  • Vector A (C1): Reductive Amination (Stabilizes the core).

  • Vector B (C4): Suzuki-Miyaura Coupling (Expands the scaffold).

  • Vector C (C5): Nitro Reduction & Acylation (Fine-tuning electronics).

DerivatizationWorkflow cluster_legend Key Considerations Start 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde Step1 STEP 1: C1-Functionalization (Reductive Amination) Start->Step1 R-NH2, NaBH(OAc)3 Step2 STEP 2: C4-Coupling (Suzuki-Miyaura) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Step3 STEP 3: C5-Modification (Nitro Reduction) Step2->Step3 Fe/NH4Cl (Chemoselective) Product Tri-Functionalized Lead Candidate Step3->Product R'-COCl Note1 Avoid H2/Pd for Step 3 (Risks de-bromination)

Figure 1: The "C1-First" divergent synthesis workflow ensuring scaffold stability.

Detailed Experimental Protocols

Module 1: C1-Aldehyde Functionalization (Reductive Amination)

Objective: Install a solubilizing amine tail while stabilizing the reactive aldehyde.

Mechanistic Insight: The C1-aldehyde is highly electrophilic due to the electron-deficient isoquinoline ring and the adjacent nitrogen. Using Sodium Triacetoxyborohydride (STAB) is critical as it is mild enough to not reduce the nitro group or the C4-bromide.

Protocol:

  • Imine Formation: In a dry 20 mL vial, dissolve 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (1.0 equiv, 100 mg) in 1,2-Dichloroethane (DCE) (3 mL).

  • Add the Primary Amine (1.1 equiv).

  • Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC (formation of a new, less polar spot).

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Stir at RT for 4–16 hours under Nitrogen.

  • Workup: Quench with sat. NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: Do not use NaBH4 in methanol if possible, as it can reduce the nitro group or cause over-reduction. STAB is chemoselective for the imine [1].

Module 2: C4-Bromide Functionalization (Suzuki-Miyaura Coupling)

Objective: Extend the carbon skeleton using the aryl bromide handle.

Mechanistic Insight: The C4 position is electronically distinct from C1. While C1 is susceptible to nucleophiles, C4 requires metal catalysis. The presence of the nitro group at C5 (ortho-like) creates steric bulk; therefore, high-activity catalysts like Pd(dppf)Cl2 are preferred over Pd(PPh3)4.

Protocol:

  • Setup: In a microwave vial or sealed tube, combine:

    • C1-Amine Derivative (from Module 1) (1.0 equiv).

    • Aryl Boronic Acid (1.5 equiv).

    • Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%).

    • K2CO3 (3.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.1 M.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Validation: The disappearance of the characteristic Ar-Br isotope pattern (1:1 doublet in MS) confirms coupling [2].

Module 3: C5-Nitro Reduction (Chemoselective)

Objective: Unmask the aniline for final diversification without removing the C4-substituent.

Mechanistic Insight: Standard catalytic hydrogenation (H2, Pd/C) is dangerous here if the C4-Bromide was not reacted in Module 2, as it will cause hydro-dehalogenation (removing the Br). Even if C4 is coupled, Pd/C can reduce the isoquinoline ring. Solution: Use Iron (Fe) powder with Ammonium Chloride (NH4Cl). This is a single-electron transfer (SET) reduction that is highly selective for -NO2 to -NH2 and tolerates halides and aldehydes [3].

Protocol:

  • Dissolve the Nitro-Isoquinoline substrate (1.0 equiv) in EtOH/Water (3:1).

  • Add Iron Powder (5.0 equiv) and NH4Cl (5.0 equiv).

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Workup: The reaction will turn into a brown sludge (iron oxides). Filter hot through Celite. Wash the cake extensively with warm MeOH/DCM (10% MeOH).

  • Isolation: Concentrate the filtrate. The resulting aniline is often pure enough for the next step (acylation/urea formation).

Analytical Data & QC Standards

Researchers should verify intermediates using these expected spectroscopic signatures.

FragmentFunctional GroupExpected 1H NMR Shift (DMSO-d6)Key MS Feature (ESI+)
C1 Aldehyde (-CHO)Singlet, δ 10.2 – 10.5 ppm[M+H]+, often hydrates [M+18]
C1 Sec. Amine (-CH2-NH-)Singlet (CH2), δ 4.2 – 4.5 ppm[M+H]+ clean peak
C4 Bromide (-Br)Aromatic H at C3: Singlet, δ 8.8 ppmIsotope pattern 79Br/81Br (1:1 ratio)
C5 Nitro (-NO2)Deshields adjacent protons (downfield)[M+H]+
C5 Amine (-NH2)Broad singlet, δ 5.0 – 6.5 ppm (D2O exch)[M+H]+, shift -30 Da (NO2 -> NH2)

Safety & Handling (MSDS Summary)

  • Lachrymator: The aldehyde functionality, combined with the halogenated aromatic core, can act as a sensitizer. Handle only in a fume hood.

  • Explosion Hazard: While 5-nitroisoquinoline is generally stable, dry nitro compounds can be shock-sensitive. Do not heat the dry solid above 100°C.

  • Toxicity: Isoquinoline derivatives are potent bioactive intercalators. Treat as a potential mutagen.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] Link

  • Suzuki Coupling on Isoquinolines: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Selective Nitro Reduction: Chandrappa, S., et al. "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes."[2] Synlett, 2010.[2] Link

  • Isoquinoline Scaffold Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General Reference for Isoquinoline numbering and reactivity).

Sources

Application Note: Nucleophilic Substitution Strategies for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (CAS 171880-56-1) represents a highly functionalized heterocyclic scaffold. Its reactivity is defined by a unique "push-pull" electronic system: the electron-deficient isoquinoline core is further activated by a 5-nitro group and a 1-formyl group.

While 4-bromoisoquinolines are typically inert to Nucleophilic Aromatic Substitution (SNAr), this specific derivative is an exception. The 5-nitro group (located ortho to the bromine) and the 1-carbaldehyde (exerting long-range electron withdrawal) sufficiently lower the energy of the Meisenheimer complex, enabling direct substitution under specific conditions.

This guide outlines two distinct protocols for functionalizing the C4 position:

  • Direct SNAr: For strong nucleophiles (thiols, phenoxides).

  • Palladium-Catalyzed Cross-Coupling: For amines and carbon nucleophiles (Buchwald-Hartwig/Suzuki), ensuring high yields without compromising the sensitive aldehyde.

Structural Analysis & Reactivity Profile

To successfully manipulate this molecule, one must understand the competing electronic forces.

  • C1-Carbaldehyde (CHO): The "Soft Spot." Highly susceptible to nucleophilic attack (forming hemiaminals/imines) and oxidation. Crucial: It must be protected if the nucleophile is an amine or if harsh basic conditions are employed.

  • C4-Bromine: The "Hard Spot." The leaving group. Sterically crowded by the C5-nitro group.

  • C5-Nitro: The "Activator." Through inductive (-I) and mesomeric (-M) effects, it pulls electron density from the C4 position, making the C-Br bond susceptible to nucleophilic attack.

Reactivity Decision Matrix (Graphviz)

ReactivityMatrix Start Target: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Decision Select Nucleophile Type Start->Decision PathA Sulfur/Oxygen Nucleophiles (Thiols, Alkoxides) Decision->PathA High Nucleophilicity PathB Nitrogen Nucleophiles (Primary/Secondary Amines) Decision->PathB Basic/Competes with CHO ActionA Direct S_NAr Possible (Base-mediated) PathA->ActionA ActionB Risk: Schiff Base Formation at C1 PathB->ActionB ProtStep Step 1: Acetal Protection of CHO ActionB->ProtStep MethodB1 Method: Buchwald-Hartwig (Pd-Catalysis) ProtStep->MethodB1

Figure 1: Decision logic for selecting the appropriate substitution pathway based on nucleophile type.

Pre-Reaction Protocol: Aldehyde Protection

Mandatory for Amine Nucleophiles. Before attempting substitution with amines, the C1-aldehyde must be masked to prevent oligomerization or Schiff base formation.

Protocol: 1,3-Dioxolane Formation
  • Reagents: Ethylene glycol (5.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).

  • Solvent: Toluene (0.1 M concentration relative to substrate).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in toluene.

    • Add ethylene glycol and pTsOH.

    • Reflux for 4–6 hours, monitoring water collection in the Dean-Stark trap.

    • Endpoint: TLC (30% EtOAc/Hexane) shows disappearance of the aldehyde spot.

  • Workup: Cool to RT. Wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4. Evaporate solvent.

  • Yield: Typically >90% (Yellow solid).

Method A: Direct SNAr (Thiol/Alkoxide Substitution)

Best for: Sulfur nucleophiles (e.g., thiophenols, alkyl thiols) where the nucleophile is soft and highly reactive. Protection of the aldehyde is often not required if the reaction is kept neutral/mildly basic.

Mechanism

The 5-nitro group stabilizes the anionic transition state (Meisenheimer complex), allowing the thiolate to displace the bromide.

Step-by-Step Protocol
  • Preparation:

    • Substrate: 1.0 equiv (unprotected aldehyde is acceptable for thiols).

    • Nucleophile: Thiol (1.2 equiv).

    • Base: Diisopropylethylamine (DIPEA, 2.0 equiv) or K2CO3 (1.5 equiv).

    • Solvent: Dry DMF or Acetonitrile (0.2 M).

  • Execution:

    • Dissolve substrate in solvent under N2 atmosphere.

    • Add Base, followed by the Thiol dropwise at 0°C.

    • Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid degradation of the nitro group.

  • Workup:

    • Dilute with EtOAc. Wash extensively with water (to remove DMF) and LiCl solution.

    • Purify via Flash Chromatography (Silica gel).

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Amines (Primary/Secondary). Requirement: Use the Protected Acetal (from Section 3).

Direct SNAr with amines is often low-yielding due to steric hindrance between the 5-nitro group and the incoming amine. Palladium catalysis bypasses this energy barrier.

Reagent Table
ComponentReagentEquivalentsRole
Substrate Protected Acetal1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Nucleophile
Catalyst Pd(OAc)20.05 (5 mol%)Metal Source
Ligand BINAP or Xantphos0.075 (7.5 mol%)Ligand (Bidentate)
Base Cs2CO32.0Base (Anhydrous)
Solvent 1,4-Dioxane or TolueneN/A (0.1 M)Solvent (Degassed)
Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon 3x.

  • Loading: Add Pd(OAc)2, Ligand, and Cs2CO3.

  • Solvation: Add the Protected Substrate and Amine dissolved in degassed 1,4-Dioxane.

  • Reaction:

    • Thermal: Seal and heat to 90–100°C for 12–16 hours.

    • Microwave: 110°C for 1 hour (High absorption setting).

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate filtrate.

  • Deprotection (Post-Coupling):

    • Dissolve the crude coupled product in THF/Water (4:1).

    • Add 1M HCl (2.0 equiv) or pTsOH (0.2 equiv). Stir at RT for 2 hours.

    • Neutralize with NaHCO3 and extract.

Analytical Validation

Successful substitution is confirmed by specific NMR shifts.

SignalSubstrate (Start)Product (Substituted)Diagnostic Note
CHO Proton ~10.2 ppm (s)~10.1 ppm (s)Ensure signal remains (if deprotected).
C3-H (Aromatic) ~9.1 ppm (s)~8.5–8.8 ppmUpfield shift due to electron donation from new nucleophile.
C4-Br Carbon NMR ~125 ppmShift variesLoss of C-Br stretch in IR may also be visible.

Troubleshooting & Optimization

  • Issue: Low Yield in SNAr.

    • Cause: Steric hindrance from the 5-nitro group.

    • Solution: Switch to Method B (Pd-catalysis) or use a smaller nucleophile. Increase temperature cautiously.

  • Issue: Decomposition of Aldehyde.

    • Cause: Cannizzaro reaction or polymerization under basic conditions.

    • Solution: Ensure strictly anhydrous conditions. If using hydroxide bases, switch to carbonate bases (Cs2CO3).

  • Issue: Incomplete Deprotection.

    • Cause: Acetal is too stable.

    • Solution: Heat the HCl/THF mixture to 50°C or use Trifluoroacetic acid (TFA) in wet DCM.

References

  • BenchChem. "4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Structure and Properties." Link

  • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Org.[1][2] Synth.2005 , 81, 211. (Provides foundational reactivity data for nitro-bromoisoquinolines). Link

  • Royal Society of Chemistry. "Palladium-catalyzed enolate arylation... for the synthesis of isoquinolines." Org.[1][2] Biomol. Chem. (Demonstrates Pd-coupling viability on this scaffold). Link

  • ChemicalBook. "Reactivity Profile: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde."[3] Link

  • Biosynth. "4-Bromoisoquinoline Derivatives and Cross-Coupling Applications." Link

Sources

Application Note: Chemoselective Reduction of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and specialty materials.[1] The target molecule, 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, is a highly functionalized heterocyclic compound, making it a valuable intermediate for drug discovery. Its unique structure, featuring an aldehyde, a nitro group, and a bromine substituent, presents a significant synthetic challenge: achieving the chemoselective reduction of the nitro group to an amine without affecting the other sensitive functionalities.[2] This document provides a detailed guide for researchers, outlining the strategic considerations and offering validated protocols for this delicate transformation.

The Core Challenge: Achieving Chemoselectivity

The primary obstacle in the reduction of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is the presence of three reducible functional groups. A successful protocol must navigate the following potential side reactions:

  • Aldehyde Reduction: The formyl group (-CHO) is susceptible to reduction to a primary alcohol (-CH₂OH) by many common reducing agents, particularly strong hydride donors and certain catalytic hydrogenation conditions.

  • Hydrodehalogenation: The carbon-bromine (C-Br) bond can be cleaved under catalytic hydrogenation conditions, especially with highly active catalysts like Palladium on carbon (Pd/C), leading to the undesired debrominated product.[3]

  • Incomplete Nitro Reduction: The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4][5] Inefficient reactions can lead to the accumulation of these intermediates, which can further react to form dimeric impurities such as azo or azoxy compounds.

Therefore, the choice of reducing agent and reaction conditions is paramount to selectively target the nitro group while preserving the aldehyde and bromo substituents.

G cluster_main Chemoselectivity Challenges cluster_desired Desired Reaction cluster_side Potential Side Reactions Start 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde Desired_Product 5-Amino-4-bromo- isoquinoline-1-carbaldehyde Start->Desired_Product Selective Nitro Reduction Side_Product1 Reduction of Aldehyde (Alcohol Formation) Start->Side_Product1 Over-reduction Side_Product2 Hydrodehalogenation (Loss of Bromine) Start->Side_Product2 Catalyst Activity Side_Product3 Incomplete Reduction (Azo/Azoxy Impurities) Start->Side_Product3 Reaction Conditions

Sources

Use in the development of novel therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating the Discovery of Targeted Protein Degraders (PROTACs)

Executive Summary

The development of novel therapeutic agents has shifted paradigm from "occupancy-driven" pharmacology (traditional inhibitors) to "event-driven " pharmacology.[1][2][3] Targeted Protein Degradation (TPD), specifically using PROTACs (Proteolysis Targeting Chimeras), represents the forefront of this shift. Unlike inhibitors that require high systemic exposure to maintain target saturation, PROTACs act catalytically—a single molecule can induce the degradation of multiple copies of a target protein.[1][3]

This application note details the critical workflows for validating PROTACs, focusing on the unique kinetic challenges they present: ternary complex cooperativity and the "Hook Effect." We provide optimized protocols for biochemical validation (TR-FRET) and cellular kinetic profiling (HiBiT).

Mechanism of Action: The Event-Driven Cycle

To develop effective degraders, one must understand that affinity alone does not predict potency. The efficacy of a PROTAC is defined by its ability to form a stable ternary complex between the Protein of Interest (POI) and an E3 Ubiquitin Ligase, leading to poly-ubiquitination and subsequent proteasomal degradation.[3][4][5][6]

Figure 1: The Catalytic Cycle of PROTAC-Mediated Degradation

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary + POI + E3 POI Protein of Interest (POI) E3 E3 Ligase Complex Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis Recycle PROTAC Recycled Proteasome->Recycle Dissociation Recycle->Ternary Re-enters Cycle

Caption: Event-driven pharmacology allows a single PROTAC molecule to cycle through multiple rounds of degradation, offering high potency at low exposure.

Critical Design Principle: The "Hook Effect"

A common pitfall in PROTAC development is the misinterpretation of dose-response curves. Because PROTACs are bifunctional, high concentrations of the compound will saturate the independent binding sites on both the POI and the E3 ligase separately, preventing the formation of the necessary ternary complex.

  • Result: A bell-shaped dose-response curve.

  • Implication: Higher concentrations lead to loss of efficacy (autoinhibition).

  • Protocol Adjustment: Assays must cover a wide dynamic range (4-5 logs) to capture both the rising phase (efficacy) and the falling phase (Hook effect).

Protocol 1: Biochemical Validation (TR-FRET)

Objective: Quantify the formation of the ternary complex and determine the Cooperativity Factor (


).

Rationale: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is robust against compound autofluorescence and sensitive to the proximity (<10 nm) required for ubiquitin transfer.

Materials:

  • Donor Fluorophore: Terbium (Tb)-labeled Anti-E3 Ligase Antibody (e.g., Anti-VHL-Tb).

  • Acceptor Fluorophore: GFP or Alexa488-labeled POI.

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Step-by-Step Methodology:

  • Reagent Prep: Dilute POI and E3 Ligase to 2x their

    
     (typically 50–100 nM) in assay buffer.
    
  • Compound Titration: Prepare a 16-point serial dilution of the PROTAC in DMSO (Top concentration: 100

    
    M). Acoustic dispensing is preferred to minimize DMSO carryover.
    
  • Assembly:

    • Add 5

      
      L PROTAC solution to a 384-well low-volume white plate.
      
    • Add 5

      
      L of POI-Acceptor mix.
      
    • Add 5

      
      L of E3-Donor mix.
      
  • Incubation: Seal plate and incubate for 60 minutes at RT (equilibrium is critical).

  • Detection: Read on a multimode reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Analysis: Calculate FRET Ratio (

    
    ). Plot against log[PROTAC].
    

Success Criteria:

  • A clear peak in FRET signal indicates ternary complex formation.

  • Cooperativity (

    
    ):  If the peak occurs at concentrations lower than the individual binary 
    
    
    
    values, the PROTAC exhibits positive cooperativity (
    
    
    ), a highly desirable trait for potency.

Protocol 2: Cellular Validation (HiBiT Kinetics)

Objective: Measure intracellular degradation kinetics (


, 

) in live cells.

Rationale: Western blots are low-throughput and semi-quantitative. The HiBiT system (Promega) uses an 11-amino acid tag knocked into the endogenous locus of the POI. When the cell is lysed (or using live-cell substrates), the tag binds with high affinity to LgBiT, reconstituting NanoLuc luciferase. This provides a direct, linear quantification of protein levels.

Step-by-Step Methodology:

  • Cell Engineering: Use CRISPR-Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the POI in HEK293 or disease-relevant lines.

  • Seeding: Plate HiBiT-POI cells at 4,000 cells/well in a 384-well white tissue culture plate. Incubate overnight.

  • Treatment:

    • Add PROTAC serial dilutions (11 points, 1:3 dilution, start 10

      
      M).
      
    • Control 1: DMSO (0% degradation).

    • Control 2: 10

      
      M Proteasome Inhibitor (e.g., MG-132) + PROTAC (Rescue control to prove mechanism).
      
  • Incubation: Treat for 4–24 hours. (Note: Fast degraders can show effect in <2 hours).

  • Lytic Detection:

    • Add HiBiT Lytic Detection Reagent (containing LgBiT and substrate) equal to culture volume (1:1).

    • Shake at 700 rpm for 5 minutes.

    • Incubate 10 minutes in dark.

  • Read: Measure Luminescence.

Data Presentation:

ParameterDefinitionOptimal Range

Concentration inducing 50% degradation< 100 nM

Maximum degradation depth achieved> 80%
Hook Point Concentration where efficacy reverses> 100x

Integrated Workflow Diagram

Figure 2: From Design to Lead Candidate

Workflow Step1 1. Rational Design (Linkerology & Warhead Selection) Step2 2. Biophysical Screening (TR-FRET / AlphaLISA) Step1->Step2 Synthesis Step3 3. Cellular Kinetics (HiBiT / NanoBRET) Step2->Step3 Validated Binders Step3->Step1 Poor Permeability (Optimize Linker) Step4 4. Mechanism Validation (Proteasome Rescue / Competition) Step3->Step4 High Potency Hits Step5 5. Lead Candidate Selection Step4->Step5 Confirmed MoA

Caption: An iterative screening loop is essential. Poor cellular activity often requires linker optimization (Step 3 -> Step 1).

Troubleshooting & Optimization

ObservationRoot Cause AnalysisCorrective Action
High Biochemical Affinity, Low Cellular Activity Poor cell permeability due to large linker size (MW > 800 Da).Switch to rigid linkers (piperazines/alkynes) to reduce entropic penalty and improve lipophilicity.
No Hook Effect Observed Assay range too narrow or binary affinity is extremely weak.Extend concentration range to 100

M. Verify binary binding via SPR.
Degradation not rescued by MG-132 Off-target toxicity or non-proteasomal mechanism.Perform CellTiter-Glo (viability) assay.[7] If toxic, the protein loss is likely due to cell death, not TPD.

References

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[8][9][10] Nature Reviews Drug Discovery, 16(2), 101–114. Link

  • Promega Corporation. (2023). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Application Note. Link

  • Hughes, S. J., et al. (2023). Mechanistic and Structural Features of PROTAC Ternary Complexes. Nature Reviews Chemistry. Link

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology, 14(7), 1614–1624. Link

Sources

Application Note: Functionalization Strategies for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde represents a high-value "tri-functional" scaffold (TFS) for the design of next-generation functional materials.[1][2] Unlike mono-functionalized heterocycles, this molecule offers three orthogonal reactive sites, allowing for the precise construction of "Push-Pull" electronic systems, fluorescent sensors, and metal-organic framework (MOF) linkers without the need for protecting group chemistry.[2]

The Orthogonal Reactivity Map

The utility of this scaffold relies on the distinct chemical behaviors of its three substituents:

  • C1-Aldehyde (-CHO): A "soft" electrophile ideal for reversible condensation reactions (Schiff bases, hydrazones) to anchor the molecule to surfaces or sensor ligands.[1][2]

  • C4-Bromine (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling conjugation extension.[1][2]

  • C5-Nitro (-NO₂): A strong electron-withdrawing group (EWG) that lowers the LUMO energy level.[1][2] It can also be selectively reduced to an amine (-NH₂) to switch the site from an electron acceptor to a donor.[1][2]

Visualizing the Reactivity Workflow

ReactivityMap Core 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde C1 C1-Aldehyde (Anchoring/Sensing) Core->C1 C4 C4-Bromide (Conjugation Extension) Core->C4 C5 C5-Nitro (Electronic Tuning) Core->C5 Schiff Schiff Base Formation (Fluorescent Sensors) C1->Schiff + Primary Amine (Ethanol, Reflux) Suzuki Pd-Catalyzed Coupling (OLEDs/Semiconductors) C4->Suzuki + Boronic Acid (Pd(PPh3)4, Base) Redox Nitro Reduction -> Amine (ICT Fluorophores) C5->Redox + SnCl2/HCl (Selective Reduction)

Figure 1: Orthogonal reactivity map of the 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde scaffold.[1][2]

Application A: Ratiometric Fluorescent Chemosensors

Isoquinoline-1-carbaldehyde derivatives are privileged structures for developing fluorescent probes, particularly for metal ions (Al³⁺, Zn²⁺) and pH sensing [1, 2].[1][2] The aldehyde moiety reacts with primary amines to form Schiff bases, which often exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) or C=N isomerization.[2] Upon binding a metal analyte, these mechanisms are inhibited, resulting in a "Turn-On" fluorescence response (Chelation Enhanced Fluorescence - CHEF).[1][2]

Mechanism of Action

The 5-nitro group enhances the acidity of the system and acts as a quencher in the "off" state. The 4-bromo position allows for the introduction of auxiliary fluorophores (e.g., pyrene or thiophene) to create FRET (Förster Resonance Energy Transfer) pairs.[2]

Protocol 1: Synthesis of Schiff Base Sensor (General Procedure)

Objective: Condensation of the C1-aldehyde with a diamine receptor (e.g., o-phenylenediamine or hydrazine) to create a metal-ion sensor.[1][2]

Reagents:

  • 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (1.0 equiv)[1][2]

  • Target Amine (e.g., 2-aminophenol or hydrazine hydrate) (1.1 equiv)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (cat.[1][2] 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the isoquinoline aldehyde in 15 mL of absolute EtOH. The solution may appear pale yellow due to the nitro group.

  • Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add the amine (1.1 mmol) dropwise while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The disappearance of the aldehyde spot (Rf ~0.6) indicates completion.[1][2]

  • Precipitation: Cool the reaction mixture to 0°C. The Schiff base product typically precipitates as a colored solid (yellow/orange).[2]

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Recrystallization: Recrystallize from hot ethanol or acetonitrile if necessary.

Validation (QC):

  • IR Spectroscopy: Disappearance of the C=O stretch (~1700 cm⁻¹) and appearance of the C=N imine stretch (~1620 cm⁻¹).

  • ¹H NMR: Appearance of the azomethine proton (-CH=N-) typically between 8.5–9.5 ppm.[1][2]

Application B: Optoelectronic Materials (Push-Pull Systems)

The 4-bromo-5-nitroisoquinoline core is an excellent candidate for organic semiconductors.[1][2] The nitro group (C5) is a strong acceptor, while the isoquinoline ring acts as a π-deficient spacer.[2] By coupling an electron-rich donor (e.g., thiophene, carbazole) at the C4-bromo position, a "Donor-π-Acceptor" (D-π-A) architecture is created.[1][2] These materials are critical for Organic Light Emitting Diodes (OLEDs) and non-linear optical (NLO) devices [3, 4].[1][2]

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4[1][2]

Objective: Selective functionalization of the C4-position without affecting the C1-aldehyde or C5-nitro group.[1][2]

Critical Note: The aldehyde group is sensitive to strong bases and oxidation. Therefore, mild bases and strictly anaerobic conditions are required.

Reagents:

  • Substrate: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (1.0 equiv)[1][2]

  • Coupling Partner: Phenylboronic acid or Thiophene-2-boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[2]

  • Base: Potassium Phosphate (K₃PO₄, 2.0 equiv) or Cesium Fluoride (CsF)[2]

  • Solvent: 1,4-Dioxane/Water (9:[1][2]1) or Anhydrous Toluene (if using CsF)[1][2]

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the isoquinoline substrate, boronic acid, and base. Cycle vacuum/nitrogen 3 times to remove oxygen (critical to prevent aldehyde oxidation).[1][2]

  • Solvent Addition: Add degassed solvent (Dioxane/Water) via syringe.[1][2]

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of nitrogen.[1]

  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

    • Observation: The solution often darkens as the conjugated system extends (red-shift in absorption).[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Dichloromethane (DCM) and wash with water (x2) and brine (x1).[1][2]

    • Dry organic layer over MgSO₄.[1][2]

  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: Start with 100% Hexane, increasing polarity to 20% EtOAc/Hexane.[1][2]

    • Note: The nitro group makes the product polar; the aldehyde makes it slightly unstable on acidic silica. Use neutral alumina if degradation is observed.[1][2]

Quality Control & Characterization Table

To ensure the integrity of the synthesized materials, the following physicochemical properties must be verified.

ParameterMethodExpected Observation (Scaffold)Application Relevance
Purity HPLC (C18 Column)>98% (UV detection at 254/365 nm)Critical for optoelectronic efficiency.
Identity (C=O) FT-IRPeak at ~1690–1710 cm⁻¹Confirms intact aldehyde for sensing.[1][2]
Identity (NO₂) FT-IRSymmetric/Asymmetric stretch ~1350/1530 cm⁻¹Confirms presence of electron acceptor.[1][2]
Identity (Br) Mass Spec (ESI/EI)Distinct isotopic pattern (⁷⁹Br/⁸¹Br, 1:1 ratio)Essential for confirming C4-substitution status.[1][2]
Solubility VisualSoluble in DMSO, DMF, CHCl₃; Insoluble in WaterDictates processing conditions (spin coating vs. dip coating).[2]

References

  • RSC Advances (2014). A quinoline based Schiff-base compound as pH sensor.[1][2] 1,4-bis-(quinolin-6-ylimino methyl)benzene (BQB) synthesis and pH sensitivity.[1][2][4] [2]

  • Chemical Papers (2018). A quinoline-based Schiff base for significant fluorescent “turn-on” and absorbance-ratiometric detection of Al3+.[1][2] [2]

  • Biosynth. 4-Bromoisoquinoline: Properties and Applications in Cross-Coupling. [2]

  • Chem-Impex. 5-Nitroisoquinoline in Optoelectronics and Medicinal Chemistry. [1][2]

  • Matrix Scientific. 4-Bromo-5-nitroisoquinoline (CAS 58142-46-4) Product Specification.[1][2][5] [2]

Sources

Application Notes and Protocols for Investigating the Antitumor Activity of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds in Oncology

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities.[1] Within the realm of oncology, isoquinoline derivatives have demonstrated significant potential, acting through various mechanisms to inhibit cancer cell proliferation and induce tumor cell death.[2][3] This document provides a detailed guide for researchers exploring the antitumor properties of a specific class of these compounds: 4-bromo-5-nitro-isoquinoline-1-carbaldehyde derivatives.

The strategic placement of a bromine atom at the C4 position, a nitro group at C5, and a reactive carbaldehyde at C1 creates a unique electronic and steric profile. This configuration offers multiple points for chemical modification, allowing for the generation of diverse derivative libraries. The presence of the nitro group, in particular, is a well-established pharmacophore in anticancer agents, often contributing to mechanisms of action involving DNA damage and oxidative stress.[4] These application notes will guide researchers through the synthesis, mechanistic investigation, and preclinical evaluation of these promising compounds.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The parent compound, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde, serves as a crucial starting material for the synthesis of various derivatives. Its preparation can be achieved through a multi-step synthetic route.[5]

Synthetic Pathway for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

A plausible synthetic route involves the initial bromination and nitration of the isoquinoline core, followed by the introduction of the carbaldehyde group.[6][7][8]

Synthesis_Workflow cluster_synthesis Synthetic Pathway Isoquinoline Isoquinoline Step1 Bromination (e.g., NBS, H2SO4) Isoquinoline->Step1 Bromo_Iso 5-Bromoisoquinoline Step1->Bromo_Iso Step2 Nitration (e.g., HNO3/H2SO4) Bromo_Iso->Step2 Bromo_Nitro_Iso 4-Bromo-5-nitroisoquinoline Step2->Bromo_Nitro_Iso Step3 Formylation (e.g., Vilsmeier-Haack) Bromo_Nitro_Iso->Step3 Final_Product 4-Bromo-5-nitro-isoquinoline- 1-carbaldehyde Step3->Final_Product

Caption: Synthetic workflow for the core scaffold.

Protocol: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from established methodologies for the bromination of isoquinoline.[9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Addition of Isoquinoline: Slowly add 44.0 g (330 mmol) of isoquinoline, ensuring the temperature remains below 30°C.

  • Cooling: Cool the solution to -25°C using a dry ice-acetone bath.

  • Addition of NBS: Add 64.6 g (363 mmol) of N-bromosuccinimide in portions, maintaining the temperature between -22°C and -26°C.

  • Reaction: Stir the mixture for 2 hours at -22°C, then for 3 hours at -18°C.

  • Quenching: Pour the reaction mixture onto 1 kg of crushed ice.

  • Neutralization: Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous suspension with diethyl ether (3 x 200 mL).

  • Work-up: Combine the organic layers, wash with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to yield 5-bromoisoquinoline as a white solid.

Derivatization Strategies

The carbaldehyde group at the C1 position is a versatile handle for generating a library of derivatives, such as thiosemicarbazones, Schiff bases, and hydrazones. For instance, condensation with thiosemicarbazide can yield the corresponding thiosemicarbazone derivative, a class of compounds known for their antitumor activities.[6]

Part 2: Proposed Mechanism of Antitumor Action

Based on the known activities of related nitroaromatic and quinoline-based anticancer agents, a multi-faceted mechanism of action for 4-bromo-5-nitro-isoquinoline-1-carbaldehyde derivatives can be proposed. Key cellular processes likely to be affected include the induction of apoptosis, cell cycle arrest, and the generation of DNA damage.[10][11][12]

Induction of Apoptosis

Many quinoline derivatives exert their anticancer effects by triggering programmed cell death (apoptosis).[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another common mechanism of anticancer drugs. These isoquinoline derivatives may induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[12]

DNA Damage and Topoisomerase Inhibition

The nitroquinoline scaffold is known to induce DNA damage.[10] Active metabolites of these compounds may form adducts with DNA, leading to single or double-strand breaks.[13] Furthermore, some quinoline derivatives are known to function as topoisomerase poisons, trapping the enzyme-DNA cleavage complex and leading to cell death.[10]

Mechanism_of_Action cluster_mechanism Proposed Antitumor Mechanisms Compound 4-Bromo-5-nitro-isoquinoline -1-carbaldehyde Derivative Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle DNADamage DNA Damage Compound->DNADamage CellDeath Tumor Cell Death Apoptosis->CellDeath CellCycle->CellDeath DNADamage->CellDeath

Caption: A multi-pronged approach to tumor cell death.

Part 3: Experimental Protocols for Antitumor Evaluation

The following protocols provide a framework for the systematic evaluation of the antitumor activity of newly synthesized 4-bromo-5-nitro-isoquinoline-1-carbaldehyde derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells and is a widely used method for assessing cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_workflow Antitumor Evaluation Workflow Start Synthesized Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanistic Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle DNADamage DNA Damage Assay (e.g., Comet Assay) Mechanism->DNADamage End Lead Compound Identification Apoptosis->End CellCycle->End DNADamage->End

Caption: Systematic workflow for evaluating antitumor activity.

Part 4: Data Interpretation and Summary

The data generated from these assays should be carefully analyzed and summarized. For comparative purposes, the results for a series of derivatives can be presented in a tabular format.

Table 1: Summary of Antitumor Activity of Hypothetical Derivatives

Compound IDStructure ModificationIC₅₀ (µM) on MCF-7% Apoptotic Cells (at IC₅₀)Cell Cycle Arrest Phase
BNIQ-1 Aldehyde15.212.5%G1/S
BNIQ-2 Thiosemicarbazone2.845.8%G2/M
BNIQ-3 Schiff Base (Aniline)8.528.1%G2/M

Conclusion

The 4-bromo-5-nitro-isoquinoline-1-carbaldehyde scaffold represents a promising starting point for the development of novel antitumor agents. The synthetic versatility of the C1-carbaldehyde group allows for the creation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these derivatives. Through a systematic approach, researchers can identify lead compounds with potent and selective anticancer activity, paving the way for further preclinical and clinical development.

References

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • PubMed. (1983). Synthesis and Antitumor Activity of 4- And 5-substituted Derivatives of isoquinoline-1-carboxaldehyde Thiosemicarbazone.
  • ResearchGate. (n.d.). Compounds with antitumor activity.
  • RSC Publishing. (n.d.). Naphthylisoindolinone alkaloids: the first ring-contracted naphthylisoquinolines, from the tropical liana Ancistrocladus abbreviatus, with cytotoxic activity.
  • NIH. (n.d.). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor.
  • Smolecule. (n.d.). Buy 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde | 171880-56-1.
  • PubMed. (2006). 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes.
  • NIH. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
  • PubMed. (n.d.). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9.
  • PubMed Central. (n.d.). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis.
  • PubMed. (n.d.). Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone.
  • MDPI. (n.d.). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Semantic Scholar. (n.d.). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes.
  • PubMed. (n.d.). New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured as a dynamic resource to address the common and complex challenges encountered during the purification of this highly functionalized heterocyclic compound.

Understanding the Molecule: Key Physicochemical Properties

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a synthetic organic compound with a molecular weight of approximately 281.06 g/mol .[1] Its structure is characterized by a polar isoquinoline core, further functionalized with a bromine atom, a nitro group, and an aldehyde group.[1] This unique combination of functional groups imparts a high degree of polarity and specific reactivity, which are critical considerations for developing a successful purification strategy.

PropertyPredicted ValueSource
Molecular Weight281.06 g/mol
pKa-1.80 ± 0.44
Boiling Point432.4 ± 45.0 °C
Density1.796 ± 0.06 g/cm³

Anticipating the Challenge: Potential Impurities from Synthesis

The typical synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves a multi-step process, often culminating in a Vilsmeier-Haack formylation.[1] Understanding the potential byproducts of this synthetic route is the first step in designing an effective purification strategy.

Synthesis Pathway Overview:

Synthesis_Pathway Isoquinoline Isoquinoline Nitroisoquinoline 4-Nitroisoquinoline Isoquinoline->Nitroisoquinoline Nitration BromoNitroisoquinoline 4-Bromo-5-nitroisoquinoline Nitroisoquinoline->BromoNitroisoquinoline Bromination Target 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde BromoNitroisoquinoline->Target Vilsmeier-Haack Formylation

Caption: Synthetic route to the target compound.

Common Impurities to Consider:

  • Unreacted Starting Material: Incomplete formylation can lead to the presence of 4-Bromo-5-nitroisoquinoline in the crude product.

  • Over-brominated Species: Depending on the bromination conditions, di- or poly-brominated isoquinoline derivatives may form.

  • Isomeric Byproducts: Nitration of isoquinoline can sometimes yield a mixture of isomers, which may be carried through subsequent steps.

  • Vilsmeier-Haack Reagent Residues: The Vilsmeier reagent (formed from POCl₃ and DMF) and its hydrolysis products can contaminate the crude material.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly if the reaction mixture is exposed to air for extended periods at elevated temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in a question-and-answer format.

Column Chromatography

Q1: My compound is streaking badly on the silica gel column and I'm getting poor separation. What's happening and how can I fix it?

A1: Streaking is a common issue with polar, nitrogen-containing heterocyclic compounds like your target molecule. The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening.

Troubleshooting Workflow for Column Streaking:

Column_Streaking_Troubleshooting Start Compound Streaking on Silica Column Deactivate Deactivate Silica Gel (Add 0.5-1% Triethylamine to Eluent) Start->Deactivate CheckTLC Check TLC with Modified Eluent Deactivate->CheckTLC Improved Resolution Improved? CheckTLC->Improved Proceed Proceed with Column Chromatography Improved->Proceed Yes Alternative Consider Alternative Stationary Phase Improved->Alternative No Alumina Basic or Neutral Alumina Alternative->Alumina ReversedPhase Reversed-Phase Silica (C18) Alternative->ReversedPhase

Caption: Decision-making workflow for troubleshooting column streaking.

In-depth Explanation:

  • Deactivation of Silica Gel: The addition of a small amount of a basic modifier, such as triethylamine (NEt₃), to your eluent system will neutralize the acidic sites on the silica gel. This minimizes the strong ionic interactions with your basic compound, allowing for more uniform elution. Start with a low concentration (e.g., 0.5% v/v) and assess the improvement on a TLC plate before committing to a column.

  • Alternative Stationary Phases: If deactivation of silica is insufficient, switching to a different stationary phase is the next logical step.

    • Alumina: Basic or neutral alumina is often a good choice for the purification of basic compounds as it lacks the acidic silanol groups of silica.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative. In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water).

Q2: I'm concerned my aldehyde is degrading on the silica gel column. How can I tell and what can I do to prevent it?

A2: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation. You might observe the appearance of new spots on your TLC plates after prolonged exposure to silica, or experience low recovery from your column.

Preventative Measures:

  • Minimize Contact Time: Work efficiently. Do not let your compound sit on the column for an extended period.

  • Deactivate the Silica: As mentioned above, adding a base like triethylamine can help mitigate acid-catalyzed degradation.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina.

Recrystallization

Q3: I'm struggling to find a suitable solvent for recrystallization. Can you provide some guidance?

A3: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Given the polar nature of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, polar solvents are a good starting point. However, finding the perfect single solvent can be challenging. A mixed-solvent system is often more effective.

Recommended Solvents for Recrystallization Screening:

Solvent/SystemPolarityRationale & Expected Behavior
Single Solvents
Ethanol/MethanolPolar ProticMay have good solubility at reflux but potentially too soluble at room temperature for high recovery.
AcetonePolar AproticA good starting point. May provide the desired solubility profile.
Ethyl AcetateMedium PolarityMight be a good candidate for single-solvent recrystallization.
TolueneNon-polar AromaticLikely to have low solubility, but could be useful as an anti-solvent in a mixed-solvent system.
Mixed-Solvent Systems
Dichloromethane/HexaneVariedDissolve in a minimum of hot dichloromethane and add hexane until turbidity appears.
Ethyl Acetate/HexaneVariedA classic combination for compounds of intermediate polarity.
Acetone/WaterVariedFor highly polar compounds, dissolving in hot acetone and adding water as an anti-solvent can be effective.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude compound (10-20 mg) in a test tube.

  • Add a few drops of the solvent to be tested.

  • If the compound dissolves at room temperature, the solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • If crystals form, you have found a potential recrystallization solvent.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Troubleshooting "Oiling Out":

  • Increase the Amount of Solvent: The solution may be too concentrated. Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Lower the Cooling Rate: Slow cooling is crucial for crystal formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a Different Solvent System: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel)

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

  • Eluent Selection:

    • Begin by developing a solvent system using TLC. A good starting point for your polar compound is a mixture of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol or acetone).

    • Aim for an Rf value of 0.2-0.3 for your target compound.

    • If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol assumes you have identified a suitable solvent system from screening experiments.

  • Dissolution:

    • Place the crude 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Alternative Purification via Bisulfite Adduct Formation

This method is particularly useful for separating aldehydes from non-aldehydic impurities.

  • Adduct Formation:

    • Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Combine the organic solution and the aqueous bisulfite solution in a separatory funnel and shake vigorously. The bisulfite adduct of the aldehyde is water-soluble.

  • Extraction of Impurities:

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-aldehydic impurities.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the bisulfite adduct, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the solution is basic. This will regenerate the aldehyde.

    • Extract the regenerated aldehyde into a fresh portion of an organic solvent.

  • Work-up:

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Compound Stability and Handling

  • Storage: 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.

  • pH Sensitivity: As a basic isoquinoline derivative, the compound's solubility will be pH-dependent. It will be more soluble in acidic solutions due to protonation of the isoquinoline nitrogen. The aldehyde functionality can be sensitive to both strong acids and bases.

  • Light Sensitivity: Aromatic nitro compounds can be light-sensitive. It is good practice to protect the compound from direct light during purification and storage.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • ResearchGate. Is it possible synthesise of 5-bromopentanal in stable condition ?. [Link]

Sources

Overcoming challenges in the nitration of brominated isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the nitration of brominated isoquinolines Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: TSC-ISOQ-NIT-001 Status: Active/Verified

Executive Summary & Chemical Logic

The nitration of brominated isoquinolines—specifically the conversion of 5-bromoisoquinoline to 5-bromo-8-nitroisoquinoline —is a critical transformation in the synthesis of isoquinoline-based alkaloids and pharmacophores.

The Core Challenge: Electronic Conflict

The reaction faces a "double deactivation" barrier:

  • Heterocyclic Deactivation: Under nitration conditions (mixed acid), the isoquinoline nitrogen is protonated (

    
    ). The resulting isoquinolinium ion is highly electron-deficient, effectively deactivating the pyridine ring towards electrophilic aromatic substitution (
    
    
    
    ).
  • Substituent Deactivation: The bromine atom is inductively withdrawing, further deactivating the ring system.

The Solution: Despite this, the benzene ring remains sufficiently nucleophilic to react with strong electrophiles (


). The protonated nitrogen directs substitution to the C5  and C8  positions (conjugate acid stability).
  • Case Study: In 5-bromoisoquinoline , the C5 position is blocked. The bromine atom (ortho/para directing) and the protonated nitrogen (meta directing relative to the bridgehead) cooperatively direct the incoming nitro group to the C8 position .

Visualizing the Pathway

The following diagram illustrates the regioselectivity and critical decision points in the synthesis of 5-bromo-8-nitroisoquinoline.

NitrationPathway cluster_mech Mechanistic Driver IsoQ Isoquinoline (Starting Material) IsoQH Isoquinolinium Ion (Protonated Species) IsoQ->IsoQH H2SO4 (Protonation) BromoIsoQ 5-Bromoisoquinoline (Intermediate) IsoQH->BromoIsoQ NBS, -25°C (Regioselective Br) NitroIsoQ 5-Bromo-8-Nitroisoquinoline (Target Product) BromoIsoQ->NitroIsoQ KNO3/H2SO4 -10°C to rt SideProduct Decomposition/Tars (High Temp Failure) BromoIsoQ->SideProduct T > 25°C (Loss of Selectivity)

Caption: Reaction pathway showing the critical protonation step and temperature-dependent divergence between successful nitration and decomposition.

Optimized Protocol: 5-Bromo-8-Nitroisoquinoline[1]

This protocol is validated based on Organic Syntheses standards [1][2]. It utilizes a "one-pot" variation or a stepwise approach. The stepwise approach (isolating 5-bromoisoquinoline first) is recommended for higher purity requirements.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
5-Bromoisoquinoline 1.0SubstrateEnsure purity >97% to avoid tar formation.
H₂SO₄ (conc.) SolventSolvent/Cat.[1][2]Must be 96-98%. Water content kills reactivity.
KNO₃ (solid) 1.1 - 1.3Nitrating AgentPreferred over fuming HNO₃ for better temp control.
NH₄OH (25% aq) ExcessQuench BaseUse for pH adjustment; NaOH can be too harsh.
Step-by-Step Methodology

Step 1: Preparation of the Electrophile

  • Charge a round-bottom flask with concentrated H₂SO₄ (approx. 5 mL per gram of substrate).

  • Cool the acid to -10°C using an ice/salt or dry ice/acetone bath.

  • Add 5-bromoisoquinoline portion-wise. Observation: The solution may turn yellow/orange. Ensure complete dissolution.

Step 2: Nitration

  • Add KNO₃ (solid) slowly over 30–60 minutes.

    • Critical Control: Maintain internal temperature below -5°C .

    • Why? Rapid addition causes localized heating, leading to dinitration or oxidative ring opening.

  • Once addition is complete, allow the mixture to warm to room temperature (20–25°C) .

  • Stir for 12–16 hours (overnight).

Step 3: Workup & Isolation

  • Pour the reaction mixture onto crushed ice (approx. 10x weight of acid).

  • Exothermic Event: Stir vigorously. The temperature will rise; keep it <30°C by adding more ice if necessary.

  • Adjust pH to 8.0–9.0 using 25% aqueous NH₄OH.

    • Troubleshooting: Do not overshoot to pH >11, as this may solubilize impurities or hydrolyze the product.

  • Filter the yellow precipitate. Wash copiously with ice-cold water.[3]

  • Purification: Recrystallize from heptane/toluene or purify via silica gel chromatography (DCM/Ether) if high purity (>99%) is required [1].

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry. What went wrong?

Diagnosis: Thermal Decomposition. Root Cause: The nitration of electron-deficient rings is highly sensitive to temperature. If the internal temperature exceeds 25–30°C during the addition of KNO₃ or the initial reaction phase, oxidative decomposition of the isoquinoline ring occurs. Solution:

  • Ensure the addition of KNO₃ is performed at -10°C to -5°C .

  • Verify your cooling bath is active.

  • Monitor internal temperature with a probe, not just the bath temperature.

Q2: I have low yield, and the product didn't precipitate upon neutralization.

Diagnosis: Solubility issues or incomplete precipitation. Root Cause: Isoquinolines are basic.[4] If the pH is not adjusted correctly (i.e., left acidic), the product remains as the water-soluble nitrate/sulfate salt. Solution:

  • Check pH: Ensure the final pH is 8–9 .

  • Salting Out: If yield is still low, the product might be partially soluble in the ammonium sulfate brine. Extract the aqueous filtrate with DCM (Dichloromethane) or Ethyl Acetate (3x).

  • Drying: Dry the organic layer over MgSO₄ and concentrate.

Q3: Can I nitrate 4-bromoisoquinoline using this method?

Technical Insight: Yes, but expect regiochemical mixtures. Explanation: In 4-bromoisoquinoline, the bromine is at the C4 position (pyridine ring). The benzene ring (C5–C8) is the target.[5]

  • Regioselectivity: The C5 position is peri- to the C4-bromo group, causing steric hindrance. The C8 position is electronically favored and less sterically hindered.

  • Outcome: You will likely obtain 4-bromo-8-nitroisoquinoline as the major product, but separation from the 5-nitro isomer may be required via chromatography [3].

Q4: Why use KNO₃ instead of fuming Nitric Acid?

Expertise: Process Safety and Control. Reasoning:

  • Water Control: Fuming HNO₃ often introduces variable amounts of water, which decreases the concentration of the active nitronium ion (

    
    ).
    
  • Exotherm Management: Solid KNO₃ allows for very precise "portion-wise" addition. Adding a liquid acid to H₂SO₄ can lead to splashing or rapid exotherms that are harder to control mechanically.

Comparative Data: Reaction Conditions

MethodReagentsTemperatureYieldSelectivity (5-Br Substrate)
Standard (Recommended) KNO₃ / Conc. H₂SO₄-10°C

rt
90–95% Exclusive (8-nitro)
Harsh Fuming HNO₃ / H₂SO₄0°C

60°C
60–70%High (Risk of dinitration)
Mild (Nucleophilic) KNO₂ / DMSO / Ac₂OrtN/AAttacks C1 (Not suitable for ring nitration)

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline . Organic Syntheses, 81, 98. [Link]

  • Gouliaev, A. H. (2002). Method of preparing bromoisoquinoline derivatives. U.S.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromoisoquinoline, sulfuric acid, and potassium nitrate before handling.

Sources

Technical Support Center: Synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocyclic Chemistry Support Hub. Subject: Troubleshooting Impurities & Byproducts in Isoquinoline-1-carbaldehyde Synthesis Ticket ID: ISOQ-5N-4Br-CHO Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Synthetic Landscape

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a multi-step orchestration involving electrophilic aromatic substitution and selective oxidation. This molecule is an electron-deficient system due to the pyridine ring nitrogen, the nitro group at C5, and the bromine at C4.

This electronic poverty creates three critical "failure nodes" where byproducts are generated:

  • Regioselectivity (Nitration): Competition between C5 and C8 positions.

  • Electrophilic Substitution (Bromination): Deactivation of the ring leads to sluggish reaction or side reactions.

  • Oxidation State Control (C1-Formylation): The conversion of the C1-methyl group to an aldehyde is prone to over-oxidation (to acid) or hydrate formation.

Phase 1: The Nitration Bottleneck (Regio-Isomers)

The most common starting material is 1-methylisoquinoline . The first major hurdle is introducing the nitro group.

The Problem: 5-Nitro vs. 8-Nitro Competition

Nitration of isoquinoline derivatives in mixed acid (


) occurs via the protonated isoquinolinium ion. The positive charge on nitrogen deactivates the pyridine ring, directing substitution to the carbocyclic ring (positions 5 and 8).
  • Target Product: 5-nitro isomer.[1][2]

  • Major Byproduct: 8-nitro isomer.[2]

  • Ratio: Typically ranges from 60:40 to 50:50 (5-nitro:8-nitro).

Troubleshooting Protocol

Issue: "My crude NMR shows a complex mixture of aromatic doublets."

Diagnostic CheckObservationRoot CauseCorrective Action
1H NMR (Aromatic Region) Two sets of doublets with different coupling constants (

).
Presence of 8-nitro isomer .[3]Fractional Crystallization: The 5-nitro isomer is typically less soluble in nitrate/acid mixtures. Recrystallize from acetone or acetic acid.
LC-MS Single mass peak (

) but two retention times.
Regioisomers (5-NO2 vs 8-NO2).[3]Preparative HPLC: Use a C18 column with a slow MeOH/Water gradient. The 8-nitro isomer is generally more polar due to peri-interaction with the nitrogen lone pair.

Expert Insight: Do not proceed to bromination with a mixture. The 8-nitro isomer brominates at a different rate, creating a separation nightmare later. Purify at the nitration stage.

Phase 2: Bromination Challenges

Bromination of 1-methyl-5-nitroisoquinoline targets the C4 position. However, the 5-nitro group deactivates the adjacent ring positions.

The Byproducts
  • Unreacted Starting Material: Due to ring deactivation.

  • Benzylic Bromination: Radical bromination at the C1-methyl group (if light/radical initiator is present).

Troubleshooting Protocol

Issue: "Reaction stalled or producing side products."

Diagnostic CheckObservationRoot CauseCorrective Action
1H NMR (Aliphatic) Disappearance of methyl singlet (2.8-3.0 ppm) and appearance of

(4.5-5.0 ppm).
Benzylic Bromination (Side reaction).Switch Mechanism: Ensure you are using electrophilic conditions (

or

), NOT radical conditions (

). Exclude light.
TLC / LCMS Starting material persists after 24h.Ring Deactivation.Increase Temperature/Catalyst: The 5-nitro group strongly deactivates the system. Use

as a catalyst to generate a stronger electrophile.

Phase 3: The Oxidation Trap (C1-Functionalization)

This is the most critical step. Converting the 1-methyl group to an aldehyde (


) usually employs Selenium Dioxide (

)
in dioxane/water.
The Byproducts
  • The "Invisible" Byproduct (Hydrate): Electron-deficient aldehydes form stable gem-diols (

    
    ) in the presence of water.
    
  • Over-Oxidation: Formation of Carboxylic Acid (

    
    ).
    
  • Incomplete Oxidation: Formation of Alcohol (

    
    ).
    
Visualization: The Reaction & Byproduct Pathway

SynthesisPath SM 1-Methylisoquinoline Nitro5 5-Nitro-1-methyl isoquinoline SM->Nitro5 HNO3/H2SO4 (Nitration) Nitro8 BYPRODUCT: 8-Nitro Isomer SM->Nitro8 Isomerization Bromo 4-Bromo-5-nitro -1-methylisoquinoline Nitro5->Bromo NBS/Acid (Bromination) Target TARGET: 1-Carbaldehyde Bromo->Target SeO2 (Oxidation) Hydrate FALSE BYPRODUCT: Aldehyde Hydrate (Gem-diol) Target->Hydrate + H2O (Reversible) Acid BYPRODUCT: Carboxylic Acid Target->Acid Over-Oxidation (O2/H2O)

Figure 1: Synthetic pathway highlighting the divergence points for critical byproducts.

FAQ: Troubleshooting the "Missing Aldehyde"

Q: I ran the


 oxidation, but my NMR shows no aldehyde peak at 10.0 ppm. Did the reaction fail? 

A: Not necessarily. Because your ring has a Nitro (C5) and Bromo (C4) group, it is highly electron-deficient. This makes the carbonyl carbon highly electrophilic, reacting with trace water in your NMR solvent (e.g.,


 or 

) to form the gem-diol (hydrate) .
  • Look for: A broad singlet or doublet around 6.0 - 6.5 ppm (the methine proton of the hydrate).

  • Verification: Run the NMR in anhydrous acetone-

    
     or add a drop of 
    
    
    
    (the OH peaks will exchange/disappear, but the CH will remain).
  • Fix: The hydrate is usually reversible. Drying the solid under high vacuum with

    
     or azeotropic distillation with toluene can restore the aldehyde.
    

Q: How do I remove the carboxylic acid byproduct?

A: The acid byproduct (4-bromo-5-nitroisoquinoline-1-carboxylic acid) is soluble in aqueous sodium bicarbonate.

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash with saturated

    
    .
    
  • The Aldehyde remains in the organic layer.

  • The Acid moves to the aqueous layer.

Technical Specifications & Data

ParameterTarget MoleculeKey Impurity (Acid)Key Impurity (8-Nitro)
Formula



MW 281.06297.06281.06
Polarity (TLC) ModerateHigh (Streaks on Silica)Similar to Target
1H NMR (CHO) ~10.2 ppm (s)N/A (COOH broad >12)~10.1 ppm (s)
Solubility DCM, DMSO, THFAqueous Base, DMSODCM, DMSO

Troubleshooting Logic Tree

Use this flow to diagnose purity issues in your final step.

Troubleshooting Start Final Product Analysis CheckNMR Check 1H NMR (10-11 ppm) Start->CheckNMR PeakPresent Peak Visible? CheckNMR->PeakPresent Yes Yes PeakPresent->Yes Yes No No PeakPresent->No No CheckSplit Is it a clean singlet? Yes->CheckSplit CheckHydrate Check 6.0-6.5 ppm region No->CheckHydrate IsAcid Suspect CARBOXYLIC ACID. Check solubility in NaHCO3. No->IsAcid Clean Product Likely Pure CheckSplit->Clean Yes Split Double/Multiple Peaks CheckSplit->Split No IsomerIssue Suspect 8-Nitro Isomer. Check coupling constants. Split->IsomerIssue HydrateFound Peak Found? CheckHydrate->HydrateFound HydrateFound->Yes Yes HydrateFound->No No IsHydrate It is the HYDRATE. Dry sample or use anhydrous solvent. HydrateFound->IsHydrate

Figure 2: Decision matrix for analyzing spectral data of the crude product.

References

  • Nitration of Isoquinoline

    • Detailed kinetics and isomer distribution (5- vs 8-nitro)
    • Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.

    • Context: Explains the protonation of the N-atom and subsequent deactiv
  • Selenium Dioxide Oxidation Mechanism

    • Riley Oxidation mechanism applied to heterocyclic methyl groups.
    • Source: "Riley Oxidation."[4] Wikipedia, The Free Encyclopedia.

    • URL:[Link]

  • Synthesis of Isoquinoline-1-carboxaldehydes

    • Specific protocols for converting 1-methylisoquinolines to aldehydes using and handling hydr
    • Source: Agrawal, K. C., et al. (1976). "Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry.
    • URL:[Link] (Referencing general methodology for 4-bromo-1-methyl oxidation).

  • Bromination of Deactivated Isoquinolines

    • Methodologies for brominating nitro-isoquinolines.[1][5]

    • Source: "Isoquinoline, 5-bromo-8-nitro-." Organic Syntheses.
    • URL:[Link] (Provides analogous conditions for bromination of nitro-substituted isoquinolines).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural determination of novel heterocyclic compounds is a cornerstone of progress. The isoquinoline scaffold, in particular, is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The title compound, 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, presents a unique analytical challenge due to the confluence of electron-withdrawing groups and a reactive aldehyde functionality on a compact aromatic system.[3] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to elucidate and definitively confirm its structure, grounded in practical insights and established scientific principles.

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves a multi-step process including nitration, bromination, and formylation of the isoquinoline core.[3][4] The precise regiochemistry of these substitutions is critical and necessitates a robust analytical workflow for verification. This guide will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, as the ultimate arbiter of structure, single-crystal X-ray crystallography.

The Analytical Imperative: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For a molecule like 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Aromatic Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For the target molecule, we anticipate distinct signals for the aldehydic proton and the aromatic protons on the isoquinoline ring.

  • Aldehydic Proton (1-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm.

  • Aromatic Protons: The remaining protons on the isoquinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effects of the nitro and bromo groups, along with the aldehyde, will significantly influence their chemical shifts. The precise coupling patterns (doublets, triplets, or multiplets) will be crucial for assigning each proton to its specific position on the ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing proton-proton coupling networks and confirming assignments.[6]

¹³C NMR Spectroscopy: Probing the Carbon Framework

While ¹H NMR maps the protons, ¹³C NMR provides a direct view of the carbon skeleton.[7] Key expected signals include:

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 185-200 ppm.

  • Aromatic Carbons: The carbons of the isoquinoline ring will resonate between δ 120-160 ppm. The carbons directly attached to the electron-withdrawing substituents (bromine and the nitro group) will show distinct chemical shifts.

  • Quaternary Carbons: Carbons with no attached protons (e.g., C4, C5, and the carbons at the ring junction) will appear as weak signals in the proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are expected in the aromatic region of this molecule.

Comparative Insight: While 1D NMR provides foundational data, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary for unambiguous assignment of complex aromatic systems.[6][8] These experiments correlate proton and carbon signals, allowing for a complete and confident mapping of the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[9]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve ambiguities in spectral assignments.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts relative to a reference standard (e.g., TMS).[9]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments, its elemental formula.[5] This is a critical step in confirming the identity of a newly synthesized molecule.

Expected Fragmentation Patterns

For 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (Molecular Formula: C₁₀H₅BrN₂O₃, Molecular Weight: ~281.06 g/mol ), key observations in the mass spectrum would include:[3]

  • Molecular Ion Peak (M⁺): The presence of a prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities.[10][11] This isotopic signature is a strong indicator of the presence of a single bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different atomic compositions.

  • Fragmentation: The molecule may undergo fragmentation upon ionization. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) or NO (30 Da).[12][13] The aldehyde group may lose CO (28 Da). Analyzing these fragmentation patterns can provide additional structural information.

Comparative Insight: While standard electron ionization (EI) mass spectrometry is useful, softer ionization techniques like electrospray ionization (ESI) are often preferred for polar, functionalized molecules to minimize fragmentation and preserve the molecular ion.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with liquid chromatography).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze any significant fragment ions to corroborate the proposed structure. For HRMS data, use software to calculate the elemental composition from the accurate mass.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For the title compound, the IR spectrum will be dominated by characteristic absorptions of the aldehyde and nitro groups.

Characteristic Vibrational Frequencies
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹.[14][15][16] Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber.

  • N-O Stretch (Nitro Group): Aromatic nitro compounds display two characteristic strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

  • C-H Stretch (Aldehyde): The C-H bond of the aldehyde group often shows one or two weak to medium absorption bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹.

  • Aromatic C=C and C-H Bending: The spectrum will also contain absorptions corresponding to the C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹) and C-H out-of-plane bending vibrations.

Comparative Insight: While IR spectroscopy is excellent for identifying functional groups, it does not provide detailed information about their connectivity. It serves as a complementary technique to NMR and MS, confirming the presence of key structural motifs.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[17][18] It is considered the "gold standard" for structural confirmation, providing precise bond lengths, bond angles, and stereochemistry.

Causality Behind Experimental Choice: For novel compounds, particularly those with complex substitution patterns where NMR and MS data might be open to interpretation, X-ray crystallography provides the ultimate, irrefutable proof of structure.[17] This is especially critical in drug development and patent applications where absolute certainty of the molecular structure is paramount.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Summary of Spectroscopic Data and Comparison

The following table summarizes the expected spectroscopic data for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde and provides a comparison with alternative structures or related compounds.

Technique Expected Data for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Comparative Notes
¹H NMR Aldehydic proton (singlet, ~δ 9.5-10.5); Complex aromatic signals (δ 7.0-9.0)Isomeric compounds would show different coupling patterns and chemical shifts in the aromatic region.
¹³C NMR Carbonyl carbon (~δ 185-200); Aromatic carbons (~δ 120-160)The chemical shifts of the carbons bearing the bromo and nitro groups are key indicators of their positions.
Mass Spec. M⁺ and M+2⁺ peaks in ~1:1 ratio; Accurate mass confirming C₁₀H₅BrN₂O₃The isotopic pattern is a definitive marker for a single bromine atom. HRMS distinguishes from isomers.
IR Spec. Strong C=O stretch (~1700 cm⁻¹); Two strong N-O stretches (~1540 & ~1350 cm⁻¹)Confirms presence of aldehyde and nitro functional groups.
X-ray Provides exact 3D structure, bond lengths, and angles.Unambiguously confirms the connectivity and regiochemistry, resolving any doubts from other techniques.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process for structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_data Data Interpretation Synthesis Synthesized Compound (Purported Structure) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Initial Characterization MS Mass Spectrometry (LRMS & HRMS) Synthesis->MS Initial Characterization IR IR Spectroscopy Synthesis->IR Initial Characterization Data_Analysis Combined Data Analysis & Structural Hypothesis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis XRay Single-Crystal X-ray Crystallography Final_Structure Confirmed Structure XRay->Final_Structure Unambiguous Proof Data_Analysis->XRay Data_Analysis->Final_Structure If data is conclusive

Caption: Workflow for the structural elucidation of a novel compound.

Conclusion

The structural confirmation of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a clear example of the necessity of a multi-technique spectroscopic approach. While NMR and high-resolution mass spectrometry provide the core data for proposing a structure, IR spectroscopy offers rapid confirmation of key functional groups. For absolute, unambiguous proof, especially in a regulatory or patent context, single-crystal X-ray crystallography remains the unparalleled method. By understanding the strengths and limitations of each technique and integrating their data, researchers can confidently and efficiently characterize novel chemical entities, paving the way for further scientific exploration.

References

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-nitroisoquinoline. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Visible Light-Promoted Reaction of N‐Allyl-2-arylindoles with Phosphine Oxides Access to Mono/Diphosphonylated. Retrieved from [Link]

  • PMC. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carbaldehyde. Retrieved from [Link]

  • Sci-Hub. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • International Journal of Environmental Science and Technology. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • Jožef Stefan Institute. (2018, January 8). Structural Elucidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG). Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • PubMed Central. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

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Comparative Guide: Structure-Activity Relationship of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the development of


-(N)-heterocyclic thiosemicarbazones (HCTs) as Ribonucleotide Reductase (RNR) inhibitors, 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde  represents a critical "gateway" intermediate rather than a terminal clinical candidate.

While the clinical benchmark Triapine (3-AP) utilizes a pyridine scaffold, the isoquinoline (IQ) derivatives offer distinct advantages in lipophilicity and potency against leukemia models (L1210). This guide analyzes the Structure-Activity Relationship (SAR) of the 4-bromo-5-nitro analogs, positioning them not merely as cytotoxic agents, but as versatile electrophilic scaffolds for generating high-potency 5-amino and 4-substituted derivatives.

SAR Analysis: The Isoquinoline Pharmacophore

The biological activity of this class hinges on the tridentate chelation of transition metals (Fe, Cu). The 4-bromo-5-nitro-isoquinoline core allows for dual-vector modification: electronic tuning at C5 and steric/lipophilic tuning at C4.

The Pharmacophore Map
  • Position 1 (The Warhead): The aldehyde is metabolically unstable and biologically inert regarding RNR inhibition until condensed with a thiosemicarbazide. The resulting Schiff base (C=N) is the essential ligand for metal coordination.

  • Position 4 (The Steric/Lipophilic Handle): The Bromine atom provides significant lipophilicity (

    
    ) and steric bulk. Crucially, it serves as a handle for palladium-catalyzed cross-couplings or nucleophilic aromatic substitution, allowing expansion into 4-morpholino or 4-alkylamino derivatives.
    
  • Position 5 (The Electronic Switch):

    • Nitro (-NO2): Electron-withdrawing. Reduces the electron density of the pyridine nitrogen, potentially weakening metal chelation. Often exhibits lower intrinsic activity.

    • Amino (-NH2): Electron-donating. Signifies the "active" form in many high-potency analogs (e.g., Sartorelli’s Series). The 5-amino group enhances the basicity of the ring nitrogen, stabilizing the Fe(II)-complex required for RNR inhibition.

Mechanism of Action: Iron Chelation & RNR Inhibition

The thiosemicarbazone moiety chelates cellular Iron (Fe).[1] This complex generates Reactive Oxygen Species (ROS) and destroys the tyrosyl radical of the RNR R2 subunit, halting DNA synthesis.

RNR_Mechanism Scaffold Isoquinoline-1-TSC Complex [Fe(IQ-TSC)2] Complex Scaffold->Complex Chelation Fe_Pool Intracellular Fe(II) Pool Fe_Pool->Complex ROS ROS Generation Complex->ROS Redox Cycling RNR Ribonucleotide Reductase (R2 Subunit) Complex->RNR Tyrosyl Radical Quenching ROS->RNR Oxidative Damage DNA DNA Synthesis Arrest RNR->DNA Inhibition

Figure 1: Mechanism of Action. The isoquinoline thiosemicarbazone (IQ-TSC) acts as a tridentate ligand, sequestering iron and poisoning the RNR enzyme via radical quenching.

Comparative Performance Guide

The following table compares the 4-bromo-5-nitro derivative against its optimized downstream analog (5-amino) and the clinical standard (Triapine).

Experimental Context: Data normalized to L1210 Leukemia murine models and standard cytotoxicity assays.

Feature4-Bromo-5-Nitro-IQ-1-TSC 5-Amino-IQ-1-TSC Triapine (3-AP)
Role Synthetic Intermediate / Moderate AgentHigh Potency Lead Clinical Standard
Electronic State Electron Deficient (Nitro)Electron Rich (Amino)Electron Rich (Amino)
IC50 (L1210) 0.5 - 1.5

M
< 0.1

M
~0.2 - 0.4

M
Solubility Low (Lipophilic Br/NO2)ModerateHigh
Toxicity Profile Potential for nitro-reduction toxicityPotent myelosuppressionMethemoglobinemia / Hypoxia
Synthetic Utility High (Precursor for S_NAr)Low (Terminal product)Low

Key Insight: Do not screen the 4-bromo-5-nitro analog expecting it to be the final drug. Its value lies in its conversion to the 5-amino-4-substituted analogs, which show superior T/C (Treated/Control) ratios in vivo compared to the nitro-parent [1].

Experimental Protocols

A. Synthesis of the Thiosemicarbazone (The Active Agent)

The aldehyde itself is inactive. You must convert it to the thiosemicarbazone for biological evaluation.

Reagents:

  • 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of refluxing ethanol. The 5-nitro group may reduce solubility; ensure complete dissolution before adding the nucleophile.

  • Condensation: Add 1.1 mmol of thiosemicarbazide followed by 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product usually precipitates as a yellow/orange solid.

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted thiosemicarbazide.

  • Validation:

    
    H NMR must show the disappearance of the aldehyde proton (~10 ppm) and appearance of the hydrazinic proton (~11-12 ppm).
    
B. Synthetic Workflow: From Nitro-Precursor to Active Amino-Drug

This workflow illustrates how to utilize the 4-bromo-5-nitro scaffold to access high-potency derivatives [2].

Synthesis_Workflow Start 4-Bromo-5-nitro-IQ-1-CHO (Starting Material) Step1 Step 1: Acetal Protection (Protect Aldehyde) Start->Step1 Step2 Step 2: Nucleophilic Substitution (Replace 4-Br with Morpholine/Amine) Step1->Step2 S_NAr Step3 Step 3: Nitro Reduction (H2/Pd-C or Fe/AcOH -> 5-NH2) Step2->Step3 Reduction Step4 Step 4: Deprotection & Condensation (+ Thiosemicarbazide) Step3->Step4 Final 5-Amino-4-Substituted-IQ-1-TSC (High Potency Agent) Step4->Final

Figure 2: Optimization Pathway. The 4-bromo-5-nitro scaffold allows for substitution at C4 before reduction of C5, yielding the most potent derivatives.

Expert Recommendations

  • Handling the Nitro Group: The 5-nitro group makes the ring highly electron-deficient. This facilitates nucleophilic attack at the 4-position (displacing Bromine). Recommendation: Perform any desired substitutions at C4 (e.g., adding morpholine for solubility) before reducing the nitro group to the amine.

  • Solubility Issues: The 4-bromo-5-nitro thiosemicarbazone is highly insoluble in aqueous media, which complicates biological testing. Always use DMSO stock solutions (10 mM) and dilute immediately before use. If precipitation occurs in cell media, the IC50 data will be invalid.

  • Copper Potentiation: Recent studies suggest that copper complexes of these ligands are significantly more potent than the free ligands [3]. It is advisable to run parallel cytotoxicity assays with and without 10

    
    M CuCl
    
    
    
    supplementation.

References

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995).[2] Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone.[2][3] Journal of Medicinal Chemistry, 38(21), 4234–4243. Link

  • Agrawal, K. C., & Sartorelli, A. C. (1978). The chemistry and biological activity of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. Progress in Medicinal Chemistry, 15, 321–356. Link

  • Sun, D. L., et al. (2020).[4] Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias.[4][5] RSC Medicinal Chemistry, 11, 592-607. Link

Sources

The Evolving Landscape of Antibacterials: A Comparative Guide to the Potential of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to antibiotic discovery. No longer can we rely solely on modifications of existing scaffolds. Instead, a deeper exploration of novel chemical architectures with diverse mechanisms of action is paramount. Among the most promising candidates are derivatives of the isoquinoline scaffold, a heterocyclic aromatic compound found in numerous natural products with a wide spectrum of biological activities.[1]

This guide offers a comprehensive comparison of the antibacterial potential of various isoquinoline derivatives, moving beyond a simple cataloging of compounds. We will delve into the causality behind experimental choices, present robust comparative data, and provide detailed, self-validating experimental protocols to empower researchers in this critical field. Our focus is on synthesizing technical accuracy with field-proven insights to accelerate the journey from discovery to clinical application.

The Isoquinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a versatile structural motif that has given rise to a multitude of biologically active compounds, both natural and synthetic.[2] Its inherent planarity and ability to be functionalized at various positions make it an ideal starting point for the design of molecules that can interact with diverse bacterial targets.

Comparative Analysis of Antibacterial Potency: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric for quantifying the in vitro antibacterial activity of a compound. It represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. Below, we present a comparative analysis of the MIC values for representative natural and synthetic isoquinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Derivative ClassCompoundTarget OrganismMIC (µg/mL)Reference
Natural Alkaloids BerberineStaphylococcus aureus100-400[3]
SanguinarineStaphylococcus aureus1.9[1]
ChelerythrinePseudomonas aeruginosa1.9[1]
Synthetic Derivatives Tricyclic Isoquinolines
Compound 8dStaphylococcus aureus16[4]
Enterococcus faecium128[4]
Compound 8fStaphylococcus aureus32[4]
Streptococcus pneumoniae32[4]
Alkynyl Isoquinolines
HSN584Staphylococcus aureus (MRSA)4-8[5]
Enterococcus faecalis (VRE)4-8[5]
HSN739Staphylococcus aureus (MRSA)4-8[5]
Enterococcus faecalis (VRE)4-8[5]
Quinone Derivatives
Compound 28Staphylococcus aureus (MRSA)< Vancomycin[6]
Hydroxyimidazolium Hybrids
Hybrid 7bStaphylococcus aureus2[7]
Mycobacterium tuberculosis10[7]

Expert Interpretation of the Data:

The data clearly illustrates the broad potential of the isoquinoline scaffold. Natural alkaloids like sanguinarine and chelerythrine demonstrate potent activity, though their therapeutic application can be limited by cytotoxicity.[1] Synthetic modifications, however, offer a pathway to decouple efficacy from toxicity. For instance, the alkynyl isoquinolines HSN584 and HSN739 exhibit impressive activity against multidrug-resistant strains like MRSA and VRE at low microgram-per-milliliter concentrations.[5] The quinone derivative, compound 28, even surpasses the potency of vancomycin against MRSA, highlighting the significant potential of rational drug design.[6] The hydroxyimidazolium hybrid 7b showcases promising activity against both S. aureus and M. tuberculosis, indicating the potential for developing broad-spectrum agents.[7]

It is crucial to note that while low MIC values are desirable, they are only one piece of the puzzle. A comprehensive assessment must also include cytotoxicity against mammalian cells to determine the therapeutic index.

Unraveling the Mechanisms of Action: A Multi-pronged Attack on Bacterial Viability

A key advantage of isoquinoline derivatives is their ability to engage with a variety of bacterial targets, offering multiple avenues to combat resistance. We will now explore some of the well-documented mechanisms of action.

Inhibition of Bacterial Cell Division via FtsZ Targeting

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division. Its polymerization to form the Z-ring is an essential step for cytokinesis. Several isoquinoline derivatives, most notably the natural alkaloid berberine, have been shown to inhibit FtsZ polymerization.[3]

FtsZ_Inhibition cluster_0 Bacterial Cell cluster_1 Mechanism of Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation Cell_Division Cell Division Isoquinoline Isoquinoline Derivative (e.g., Berberine) Inhibition Inhibition Inhibition->Z_ring Blocks Polymerization

By binding to FtsZ monomers, these compounds disrupt the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death. This mechanism is particularly attractive as FtsZ is a highly conserved protein across a wide range of bacterial species.

Interference with DNA Replication: Targeting DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair.[8] They are the validated targets of the highly successful quinolone class of antibiotics. Excitingly, several novel synthetic isoquinoline derivatives have been shown to inhibit these enzymes, presenting a new chemical class for this established target.[9]

DNA_Gyrase_Inhibition cluster_0 DNA Replication Process cluster_1 Mechanism of Action Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Replicated_DNA Replicated DNA Isoquinoline Isoquinoline Derivative Inhibition Inhibition Inhibition->Supercoiled_DNA Prevents Re-ligation

These isoquinoline-based inhibitors trap the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[8] This dual-targeting ability against both DNA gyrase and topoisomerase IV can also reduce the likelihood of resistance development.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and trustworthiness of the findings presented in this guide, we provide detailed, step-by-step protocols for the key assays used to evaluate the antibacterial potential of isoquinoline derivatives. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for quantitative antimicrobial susceptibility testing.[11]

MIC_Workflow A Prepare Serial Dilutions of Isoquinoline Derivative C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Include Positive and Negative Controls F->D

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Isoquinoline derivative stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the isoquinoline derivative in CAMHB across the wells of the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

Evaluating the effect of a compound on mammalian cells is crucial for determining its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Isoquinoline derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and incubate for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The isoquinoline scaffold represents a rich and underexplored territory in the quest for novel antibacterial agents. Both natural and synthetic derivatives have demonstrated potent activity against a range of clinically important pathogens, including multidrug-resistant strains. Their diverse mechanisms of action, from disrupting cell division to inhibiting DNA replication, offer a compelling strategy to circumvent existing resistance mechanisms.

The future of isoquinoline-based antibacterial research lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A continued focus on understanding the structure-activity relationships will be crucial for optimizing these molecules. Furthermore, exploring synergistic combinations of isoquinoline derivatives with existing antibiotics could provide a powerful approach to combatting the most challenging infections. The experimental frameworks provided in this guide offer a robust foundation for researchers to contribute to this vital area of drug discovery.

References

  • Taylor & Francis Online. (2023, November 20). Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Retrieved from [Link]

  • SpringerLink. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Retrieved from [Link]

  • MDPI. (2022, August 10). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. Retrieved from [Link]

  • Microbiologyinfo.com. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial and antifungal activities of isoquinoline alkaloids of the Papaveraceae and Fumariaceae families and their implications in structure–activity relationships. Retrieved from [Link]

  • PLOS ONE. (2014, May 13). Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. Retrieved from [Link]

  • MDPI. (2023, March 16). A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PLOS ONE. (2014, May 13). Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • ACS Publications. (n.d.). Berberine Targets Assembly of Escherichia coli Cell Division Protein FtsZ. Retrieved from [Link]

  • ResearchGate. (n.d.). Berberine Targets Assembly of Escherichia coli Cell Division Protein FtsZ. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the three different GO antibacterial mechanisms of action. Retrieved from [Link]

  • PMC. (n.d.). DNA gyrase, topoisomerase IV, and the 4-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic Antibacterial Actions of Graphene Oxide and Antibiotics towards Bacteria and the Toxicological Effects of Graphene Oxide on Human Epidermal Keratinocytes. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Properties of Graphene-Based Nanomaterials. Retrieved from [Link]

  • PubMed. (n.d.). Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking. Retrieved from [Link]

  • PubMed. (n.d.). Direct visualization of spatial and temporal patterns of antimicrobial action within model oral biofilms. Retrieved from [Link]

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Strategic Analysis: Synthetic Utility of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde represents a high-density functional scaffold (HDFS) in medicinal chemistry.[1] Unlike mono-functionalized isoquinolines, this molecule offers three orthogonal reactive sites: the C1-aldehyde (electrophilic/condensation), the C4-bromide (cross-coupling), and the C5-nitro group (reduction/annulation). Its primary utility lies in Diversity-Oriented Synthesis (DOS) , specifically for accessing peri-fused polycyclic heteroaromatics (e.g., pyrrolo[2,1-a]isoquinolines) used in kinase inhibitor discovery and antiviral research.

Structural Analysis & Reactivity Mapping

The molecule's value is defined by the "Peri-Effect" and electronic push-pull dynamics.

  • C1-Formyl Group (Aldehyde): Highly electrophilic due to the electron-deficient isoquinoline core, further deactivated by the C5-nitro group. Ideal for multicomponent reactions (MCRs) like Groebke-Blackburn-Bienaymé.

  • C4-Bromine: Located at the peri position relative to C5. It serves as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C5-Nitro Group: A latent amine. Upon reduction, the resulting amine can cyclize onto the C4 position (displacing Br or reacting with C4-substituents), facilitating the formation of tricyclic cores.

Reactivity Decision Tree (Graphviz)

ReactivityMap Core 4-Bromo-5-nitro- isoquinoline-1-carbaldehyde C1 C1-Aldehyde (Electrophile) Core->C1 C4 C4-Bromine (Cross-Coupling) Core->C4 C5 C5-Nitro (Latent Nucleophile) Core->C5 Imine Schiff Base Formation C1->Imine MCR Groebke-Blackburn- Bienaymé (GBB) C1->MCR Suzuki Suzuki-Miyaura (Biaryl synthesis) C4->Suzuki Sonogashira Sonogashira (Alkynylation) C4->Sonogashira Red Reduction to 5-NH2 C5->Red Peri Peri-Annulation (Tricyclic Fusions) Red->Peri Cyclization w/ C4

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles and their downstream applications.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the target molecule with standard building blocks to highlight its "All-in-One" synthetic efficiency.

FeatureTarget: 4-Br-5-NO2-Isoquinoline-1-CHO Alternative A: 5-Nitroisoquinoline-1-CHO Alternative B: 4-Bromoisoquinoline-1-CHO
Functional Density High (3 Sites) Medium (2 Sites)Medium (2 Sites)
C4-Functionalization Direct (Pd-coupling) Requires Electrophilic Subst. (Difficult with NO2 present)Direct (Pd-coupling)
Peri-Annulation Enabled (via NO2 reduction) Possible (if C4 is activated later)Disabled (Lacks C5 nucleophile)
Aldehyde Reactivity Enhanced (Strong EWGs at C4/C5 increase electrophilicity)HighModerate
Solubility Moderate (Polar aprotic solvents required)GoodGood
Primary Application Fused Tricyclic Systems (e.g., Lamellarins) Bicyclic LigandsLinear Biaryls
Experimental Protocols & Methodologies
Protocol A: Synthesis of the Scaffold

Note: While Vilsmeier-Haack is cited in some databases [1], the electron-deficient nature of nitro-isoquinolines often necessitates the oxidation of a methyl precursor for higher yields.

Scientist’s Recommendation (Robust Route):

  • Precursor: 1-Methyl-4-bromo-5-nitroisoquinoline.

  • Reagent: Selenium Dioxide (SeO₂).

  • Procedure:

    • Dissolve 1-methyl-4-bromo-5-nitroisoquinoline (10 mmol) in 1,4-dioxane (50 mL).

    • Add SeO₂ (12 mmol) and heat to reflux (100°C) for 4–6 hours. Monitor via TLC (Target aldehyde is usually more polar than the methyl precursor).

    • Workup: Filter hot through Celite to remove black selenium byproducts. Concentrate filtrate.

    • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Protocol B: Multicomponent Assembly (Groebke-Blackburn-Bienaymé)

This protocol validates the C1-aldehyde utility in creating fused imidazo[2,1-a]isoquinolines.

  • Reagents: Target Aldehyde (1.0 eq), 2-Aminopyridine (1.0 eq), Isonitrile (1.1 eq), Scandium Triflate (5 mol% catalyst).

  • Solvent: MeOH/DCM (1:1).

  • Step-by-Step:

    • Mix aldehyde and 2-aminopyridine in solvent; stir for 30 min to form the Schiff base (imine).

    • Add the isonitrile and Sc(OTf)₃.

    • Stir at room temperature for 12 hours.

    • Mechanism: The isonitrile attacks the imine, followed by [4+1] cycloaddition.

    • Result: Formation of a highly substituted imidazo[2,1-a]isoquinoline core.

Strategic Application: Peri-Fused Heterocycles

The unique advantage of this molecule is the ability to bridge the C4 and C5 positions.

Workflow: Synthesis of Pyrrolo-Isoquinoline Derivatives

  • Step 1 (C4-Coupling): Perform Sonogashira coupling at C4-Br with a terminal alkyne (e.g., phenylacetylene).

  • Step 2 (C5-Reduction/Cyclization): Reduce the C5-NO2 group using Fe/AcOH or SnCl₂.

  • Cascade: The nascent amine (C5-NH2) attacks the alkyne (now at C4) in a 5-endo-dig or 6-endo-dig fashion, forming a third fused ring.

SynthesisFlow Start Start: 4-Br-5-NO2-Isoquinoline-1-CHO Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Start->Step1 Inter1 Intermediate: 4-Alkynyl-5-NO2-Isoquinoline Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe, AcOH, Reflux) Inter1->Step2 Final Product: Fused Pyrrolo-Isoquinoline System Step2->Final Spontaneous Cyclization

Figure 2: Cascade synthesis workflow leveraging the peri-positioning of Bromine and Nitro groups.

References
  • Smolecule. Synthesis Methods for 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde. Retrieved from

  • BenchChem. 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde Structure and Synthesis. Retrieved from

  • Organic Syntheses. Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Chemistry). Org.[2][3][4][5] Synth. 2005, 81,[6] 98. Retrieved from

  • MDPI Molecules. SNH Amidation of 5-Nitroisoquinoline: Reactivity Analysis. Molecules 2022, 27(22), 7862. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.[1][2][3]

Executive Safety Summary

Compound Status: High-Potency Research Intermediate (NCE - Novel Chemical Entity) Signal Word: DANGER (Assumed based on functional group toxicity)

Handling 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde requires a safety protocol that transcends standard "organic solid" procedures.[1][2][3] This molecule combines four distinct hazard vectors: the isoquinoline core (biologically active pharmacophore), a nitro group (potential mutagen/methemoglobinemia inducer), a bromine substituent (heavy halogen irritant), and a carbaldehyde (sensitizer/lachrymator).[2]

Critical Directive: Treat this compound as a potential alkylating agent and respiratory sensitizer .[2] Do not handle on an open bench.

Chemical Hazard Profiling (The "Why")

To select the correct PPE, we must deconstruct the molecule’s specific risks.[2] Standard SDSs for research intermediates often default to "Irritant," which underestimates the risk.

Functional GroupHazard MechanismPhysiological Impact
Isoquinoline Core DNA Intercalation / Receptor BindingPotential systemic toxicity; structural similarity to known alkaloids suggests biological activity.[1][2][3]
5-Nitro Group Enzymatic ReductionMethemoglobinemia risk. Absorption through skin can interfere with oxygen transport in blood (cyanosis).[1][2][3] Potential mutagen.
1-Carbaldehyde Protein Cross-linking (Schiff Base)High Sensitization Risk. Aldehydes are reactive electrophiles capable of causing severe contact dermatitis and respiratory sensitization.
4-Bromo Lipophilicity EnhancerIncreases skin permeability, facilitating the absorption of the toxic nitro moiety.[1][3][4]

PPE Technical Specifications (The "What")

Standard lab coats and single nitrile gloves are insufficient for solvated handling.[3]

A. Hand Protection (Permeation Kinetics)

Solid State: Double Nitrile (minimum 0.11 mm thickness).[2] Solvated State (DCM/Chloroform): The isoquinoline derivative is likely soluble in halogenated solvents, which permeate nitrile in <2 minutes.

  • Recommendation: Silver Shield (Laminate) liners under Nitrile outer gloves.[2]

B. Respiratory Protection

Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2] Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[2]

  • Note: N95 masks provide zero protection against aldehyde vapors.[2]

C. Ocular Protection

Mandatory: Chemical Splash Goggles (ANSI Z87.1+).[2]

  • Reasoning: Aldehydes are lachrymators.[2] Safety glasses allow vapor bypass, leading to ocular mucosal irritation.[2]

D. Body Protection

Standard: Tyvek® lab coat or chemically resistant apron over cotton lab coat.[2] Reasoning: Nitro compounds absorb rapidly through skin; cotton alone acts as a wick, keeping the toxin against the skin.[2]

Risk Assessment & PPE Decision Matrix

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solvated / Mother Liquor State->Liquid Dissolved Weighing Weighing Operation Solid->Weighing Synthesis Reaction / Workup Liquid->Synthesis Static Static Control Required? (Aldehyde powders are sticky) Weighing->Static PPE_Level2 LEVEL 2 PPE: - Laminate (Silver Shield) Gloves - Fume Hood (Sash <14") - Chem-Resistant Apron Synthesis->PPE_Level2 High Permeation Risk PPE_Level1 LEVEL 1 PPE: - Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat Static->PPE_Level1 Yes (Use Ionizer)

Figure 1: Decision matrix for selecting PPE based on the physical state of the isoquinoline derivative.[1][3]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Critical Risk Zone)

Risk: Airborne dust inhalation and static dispersion.

  • Engineering Control: Place the analytical balance inside the fume hood.[2] If this is impossible, use a powder containment hood.[2]

  • Static Management: This aldehyde is likely electrostatic.[2] Use an anti-static gun or polonium strip to neutralize the weighing boat before adding the solid.

  • Technique: Do not use a spatula that has touched other amines (cross-contamination risk).[2] Use a disposable anti-static pour boat.[2]

Phase 2: Solubilization & Reaction

Risk: Splash and dermal absorption.

  • Solvent Choice: If using Dichloromethane (DCM), you must wear laminate gloves.[2] Nitrile degrades instantly, exposing skin to the nitro-compound dissolved in DCM, which acts as a carrier vehicle into the bloodstream.[2]

  • Inert Atmosphere: The aldehyde moiety is air-sensitive (oxidizes to carboxylic acid).[2] Flush the reaction vessel with Nitrogen/Argon before adding the solid to prevent degradation.

Phase 3: Decontamination
  • Surface Clean: Wipe all surfaces with a 10% sodium bisulfite solution (neutralizes the aldehyde) followed by ethanol.[2]

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.

Disposal & Waste Management

Classification: Halogenated Organic Waste (Toxic/Irritant)

  • Do NOT mix with oxidizers (Nitric acid, Peroxides) due to the aldehyde functionality.

  • Do NOT mix with strong bases; nitro compounds can form unstable salts or polymerize exothermically.[2]

Disposal Logic Flow:

Waste_Disposal Waste Chemical Waste Check Contains Halogens? Waste->Check Halo Yes (Bromine) Check->Halo Stream Stream: Halogenated Organics Halo->Stream Label Label: 'Toxic, Irritant, Contains 4-Bromo-5-nitro...' Stream->Label

Figure 2: Waste segregation logic ensuring compliance with EPA/RCRA standards for halogenated organics.

Emergency Response

ScenarioImmediate Action
Skin Contact Do not use organic solvents to wash skin (increases absorption).[1][2][3] Wash with soap and tepid water for 15 minutes.[2]
Eye Contact Flush for 15 minutes. Seek medical attention immediately (Aldehydes cause corneal clouding).[2][5][6]
Spill (Solid) Cover with wet paper towels to prevent dust.[1][2][3] Scoop into a jar. Wipe area with weak bisulfite solution.[2]
Spill (Liquid) Evacuate area if outside hood. Use absorbent pads.[2] Treat as hazardous waste.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. [Link][2]

  • PubChem. (n.d.).[2] Compound Summary: 5-Nitroisoquinoline (Analogous Hazard Data). National Library of Medicine.[2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.